Product packaging for D-Ribose-d5(Cat. No.:)

D-Ribose-d5

Cat. No.: B12390450
M. Wt: 155.16 g/mol
InChI Key: PYMYPHUHKUWMLA-GMNJSXRBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Ribose-d5 is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 155.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12390450 D-Ribose-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

155.16 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2,3D,4D,5D

InChI Key

PYMYPHUHKUWMLA-GMNJSXRBSA-N

Isomeric SMILES

[2H][C@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Deuterium-Labeled D-Ribose for Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterium-labeled D-Ribose as a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes. The use of stable isotope tracers, such as deuterium, offers a non-radioactive and sensitive approach to track the fate of molecules in biological systems, providing critical insights for basic research and drug development.

Introduction to Deuterium-Labeled D-Ribose in Metabolic Tracing

Deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable tracer in metabolic studies. When incorporated into molecules like D-Ribose, it allows researchers to follow their metabolic fate through various biochemical pathways. D-Ribose is a central pentose sugar, playing a critical role in the pentose phosphate pathway (PPP), nucleotide biosynthesis, and the supply of precursors for other metabolic routes. By tracing the journey of deuterium-labeled D-Ribose, scientists can gain a quantitative understanding of these processes under different physiological and pathological conditions.

The primary analytical techniques for detecting and quantifying deuterium incorporation are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods can distinguish between labeled and unlabeled molecules, providing data on the rate of metabolic conversion and the relative contributions of different pathways.

Key Metabolic Pathways of D-Ribose

Deuterium-labeled D-Ribose is primarily metabolized through the pentose phosphate pathway, which has both an oxidative and a non-oxidative branch. It is also a direct precursor for the synthesis of nucleotides, such as ATP.

cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Nucleotide Nucleotide Synthesis D-Ribose D-Ribose Ribose-5-Phosphate Ribose-5-Phosphate D-Ribose->Ribose-5-Phosphate Ribokinase Non_Oxidative_PPP Non-Oxidative PPP Ribose-5-Phosphate->Non_Oxidative_PPP PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase Oxidative_PPP Oxidative PPP Oxidative_PPP->Ribose-5-Phosphate NADPH production Glycolytic_Intermediates Glycolytic Intermediates Non_Oxidative_PPP->Glycolytic_Intermediates Glycolytic_Intermediates->Oxidative_PPP Glucose-6-Phosphate Nucleotides Nucleotides (ATP, GTP, etc.) PRPP->Nucleotides RNA_DNA RNA / DNA Nucleotides->RNA_DNA

Figure 1: Overview of the central metabolic pathways involving D-Ribose.

Quantitative Data from Deuterium-Labeled D-Ribose Studies

The use of deuterium-labeled D-Ribose enables the quantification of various metabolic parameters. The following tables summarize key quantitative data from published studies.

ParameterModel SystemTracerKey FindingsReference
RNA Ribose IncorporationC2C12 MyotubesD₂OMole Percent Excess (MPE) of 0.39 ± 0.1% after IGF-I stimulation.[1]
RNA Ribose IncorporationHuman PBMCsD₂OMole Percent Excess (MPE) increased to 0.37 ± 0.04% and 0.42 ± 0.04%.[1]
Ribosomal RNA Production RateHuman Leukemia Cells (in vivo)[6,6-²H₂]-glucose~7% per day.[2]
Serum Ribose LevelsHealthy HumansD-Ribose (unlabeled)Steady state serum levels ranged from 4.8 mg/100 ml (oral) to 81.7 mg/100 ml (intravenous).[3]
Urinary Ribose ExcretionHealthy HumansD-Ribose (unlabeled)23% of the intravenously administered dose at 222 mg/kg/h was lost in urine.[3]

Table 1: Quantitative data on D-Ribose metabolism and incorporation.

ParameterCompoundIn Vitro SystemIn Vivo SystemKey FindingReference
Intrinsic Clearance (CLint)Enzalutamide vs. d₃-EnzalutamideRat & Human Liver MicrosomesN/ACLint of d₃-ENT was 49.7% and 72.9% lower in rat and human microsomes, respectively.[4]
Maximum Plasma Concentration (Cmax)Enzalutamide vs. d₃-EnzalutamideN/ARats (oral admin.)Cmax of d₃-ENT was 35% higher.[4]
Area Under the Curve (AUC₀₋t)Enzalutamide vs. d₃-EnzalutamideN/ARats (oral admin.)AUC₀₋t of d₃-ENT was 102% higher.[4]

Table 2: Pharmacokinetic parameters demonstrating the kinetic isotope effect of deuteration.

Experimental Protocols

This section provides detailed methodologies for key experiments using deuterium-labeled D-Ribose.

Experimental Workflow for In Vitro Metabolic Labeling

The following diagram outlines a general workflow for in vitro metabolic studies using deuterium-labeled D-Ribose.

cluster_workflow In Vitro Metabolic Labeling Workflow A Cell Culture (e.g., C2C12, PBMCs) B Introduction of Deuterium-Labeled D-Ribose (or D₂O in media) A->B C Incubation Period (Time course experiment) B->C D Cell Harvesting and Quenching of Metabolism C->D E Metabolite Extraction D->E F Sample Derivatization (for GC-MS) E->F G Analytical Detection (GC-MS or LC-MS/MS) F->G H Data Analysis (MPE calculation, flux analysis) G->H

Figure 2: General workflow for in vitro deuterium labeling studies.

Protocol for Measuring RNA Turnover Using D₂O

This protocol is adapted from studies measuring RNA synthesis rates in vitro and in vivo.[1][2]

1. Cell Culture and Labeling:

  • Culture cells (e.g., C2C12 myotubes or peripheral blood mononuclear cells - PBMCs) in standard growth medium.

  • For labeling, replace the standard medium with a medium containing a known enrichment of D₂O (e.g., 4-8%).

  • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of deuterium into newly synthesized RNA.

2. Sample Collection and RNA Extraction:

  • Harvest the cells by centrifugation.

  • Immediately extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit to ensure the integrity of the RNA.

3. RNA Hydrolysis:

  • Hydrolyze the purified RNA to its constituent ribonucleosides (adenosine, guanosine, cytidine, uridine) using a mixture of enzymes such as nuclease P1 and alkaline phosphatase.

4. Derivatization for GC-MS Analysis:

  • The resulting ribonucleosides are chemically derivatized to make them volatile for gas chromatography. A common method is to convert the ribose moiety to its aldonitrile tetra-acetate derivative.

5. GC-MS/MS Analysis:

  • Analyze the derivatized samples by gas chromatography-tandem mass spectrometry (GC-MS/MS).

  • Monitor the specific mass-to-charge (m/z) ratios for the labeled (M+n) and unlabeled (M) fragments of the ribose derivative to determine the mole percent excess (MPE) of deuterium.

6. Calculation of Fractional Synthesis Rate (FSR):

  • The fractional synthesis rate of RNA can be calculated using the following formula: FSR (%/day) = (MPE_RNA_ribose / MPE_precursor) * (1 / time_in_days) * 100

  • The precursor enrichment (MPE_precursor) is typically measured from the body water enrichment (e.g., from plasma or saliva in in vivo studies).

Protocol for In Vivo Administration and Sample Collection

This protocol is based on human studies involving the administration of deuterium-labeled compounds.[3][5]

1. Subject Preparation and Tracer Administration:

  • Subjects should fast overnight prior to the study.

  • Administer the deuterium-labeled tracer, such as [6,6-²H₂]-glucose, either orally or via intravenous infusion. The dosage and administration route will depend on the specific research question. For example, a total dose of 1 g/kg body weight can be given orally in aliquots over several hours.

2. Sample Collection:

  • Collect blood samples at predetermined time points throughout and after the tracer administration period.

  • For studies involving specific cell populations, isolate the cells of interest (e.g., lymphocytes) from whole blood using methods like density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • For tissue-specific studies, biopsies may be collected at the end of the infusion period.

3. Sample Processing and Storage:

  • Process blood samples to separate plasma/serum and cellular components.

  • Immediately freeze all samples at -80°C until further analysis to prevent metabolic activity and degradation.

4. Metabolite Extraction and Analysis:

  • Extract metabolites from cells or tissues using appropriate solvent systems (e.g., methanol/chloroform/water).

  • Prepare the extracts for MS or NMR analysis as described in the in vitro protocol. This may involve derivatization for GC-MS or resuspension in a deuterated solvent for NMR.

Conclusion

Deuterium-labeled D-Ribose is a versatile and powerful probe for investigating cellular metabolism. Its application, in conjunction with advanced analytical techniques like MS and NMR, provides quantitative insights into the dynamics of the pentose phosphate pathway, nucleotide synthesis, and overall metabolic flux. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement robust metabolic studies, ultimately contributing to a deeper understanding of cellular physiology and the mechanisms of disease.

References

An In-depth Technical Guide to D-Ribose-d5 Incorporation into Nucleotides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, enabling the precise tracking of atoms through complex biochemical pathways. Among the various stable isotopes utilized, deuterium-labeled compounds offer unique advantages in tracing metabolic fluxes. D-Ribose-d5, a pentose sugar in which five hydrogen atoms have been replaced by deuterium, serves as a powerful probe for investigating nucleotide metabolism. Its incorporation into the ribose moiety of nucleotides allows for the detailed study of de novo and salvage synthesis pathways, providing critical insights into cellular proliferation, disease states, and the mechanism of action of therapeutic agents.

This technical guide provides a comprehensive overview of the principles and methodologies for studying the incorporation of this compound into cellular nucleotide pools. It is intended for researchers, scientists, and drug development professionals who are looking to employ stable isotope tracing to elucidate the intricacies of nucleotide metabolism. The guide covers detailed experimental protocols, quantitative data presentation, and visualization of relevant metabolic pathways and experimental workflows.

Core Concepts of this compound Incorporation

D-Ribose is a central precursor for the synthesis of nucleotides, which are the building blocks of RNA and DNA and are essential for a multitude of cellular processes, including energy transfer and signaling. The ribose component of nucleotides is primarily synthesized through the pentose phosphate pathway (PPP). This compound, when introduced to cells, is taken up and phosphorylated to ribose-5-phosphate-d5. This labeled intermediate can then enter the nucleotide synthesis pathways.

There are two primary pathways for nucleotide biosynthesis:

  • The De Novo Synthesis Pathway: This pathway synthesizes nucleotides from simple precursors such as amino acids, bicarbonate, and formate. The ribose-5-phosphate generated from this compound is converted to phosphoribosyl pyrophosphate (PRPP), which is the activated form of ribose used for the synthesis of both purine and pyrimidine nucleotides.

  • The Salvage Pathway: This pathway recycles pre-existing bases and nucleosides that are released from the breakdown of RNA and DNA. These salvaged components are then reincorporated into the nucleotide pool. This compound can also contribute to the salvage pathway by providing the ribose moiety for the conversion of salvaged bases into nucleotides.

By tracing the incorporation of the deuterium label from this compound into the nucleotide pool, researchers can quantify the relative contributions of the de novo and salvage pathways to overall nucleotide synthesis. This information is invaluable for understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer and viral infections. Furthermore, it provides a powerful platform for assessing the efficacy and mechanism of drugs that target nucleotide metabolism.

Experimental Protocols

Cell Culture and Labeling with this compound

A generalized protocol for labeling cultured mammalian cells with this compound is provided below. It is important to note that optimal conditions, such as cell density, labeling duration, and this compound concentration, may vary depending on the cell type and experimental objectives and should be empirically determined.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (commercially available from suppliers of stable isotope-labeled compounds)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare the labeling medium by dissolving this compound in the complete culture medium to the desired final concentration. A common starting concentration is 100 µM, but this should be optimized.

  • Initiation of Labeling: When the cells reach the desired confluency (typically 70-80%), aspirate the existing medium and wash the cells once with pre-warmed PBS.

  • Incubation: Add the pre-warmed this compound labeling medium to the cells and incubate them under standard cell culture conditions (e.g., 37°C, 5% CO2). The labeling duration can range from a few hours to several days, depending on the turnover rate of the nucleotide pools and the experimental goals. For steady-state labeling, a 24-48 hour incubation is often sufficient.

  • Harvesting: After the desired labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity. The cells are now ready for nucleotide extraction.

Nucleotide Extraction

The following protocol describes a common method for extracting nucleotides from cultured cells using methanol-chloroform extraction.

Materials:

  • Ice-cold 80% methanol

  • Chloroform

  • Nuclease-free water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Metabolite Quenching and Cell Lysis: After washing with PBS, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. Scrape the cells from the culture vessel and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Phase Separation: Add an equal volume of chloroform to the methanol-cell suspension. Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Aqueous Phase: The polar metabolites, including nucleotides, will be in the upper aqueous phase. Carefully collect the aqueous phase without disturbing the protein interface and transfer it to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the aqueous extract to a pellet using a lyophilizer or a vacuum concentrator.

  • Storage: The dried nucleotide extract can be stored at -80°C until analysis.

LC-MS/MS Analysis of this compound Labeled Nucleotides

The analysis of this compound labeled nucleotides is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and sensitive detection of individual nucleotides and their isotopologues.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

General LC-MS/MS Method:

  • Sample Reconstitution: Reconstitute the dried nucleotide extract in a suitable solvent, such as nuclease-free water or an appropriate LC mobile phase.

  • Chromatographic Separation: Inject the reconstituted sample onto a suitable HPLC column for nucleotide separation. Anion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is typically employed to achieve optimal separation of the different nucleotide species.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in negative ion mode, as nucleotides are readily ionized to form negative ions.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for each nucleotide and its this compound labeled isotopologue. The precursor ion is typically the [M-H]- ion of the nucleotide, and the product ions are generated by collision-induced dissociation (CID) of the precursor ion. The mass shift of +5 Da in the precursor and/or fragment ions containing the ribose moiety is used to identify and quantify the labeled species.

  • Data Analysis: The peak areas of the unlabeled (M+0) and this compound labeled (M+5) nucleotides are integrated. The fractional enrichment or the percentage of incorporation of this compound is calculated as:

    % Incorporation = [Peak Area (M+5) / (Peak Area (M+0) + Peak Area (M+5))] * 100

Quantitative Data Presentation

The quantitative data obtained from this compound labeling experiments can be effectively summarized in tables to facilitate comparison between different experimental conditions.

NucleotideUnlabeled (M+0) Peak AreaThis compound Labeled (M+5) Peak Area% Incorporation
ATP 1.2 x 10^78.5 x 10^641.5%
GTP 3.5 x 10^62.1 x 10^637.5%
CTP 2.8 x 10^61.5 x 10^634.9%
UTP 4.1 x 10^62.9 x 10^641.4%
ADP 5.6 x 10^63.2 x 10^636.4%
GDP 1.8 x 10^69.7 x 10^535.0%
CDP 1.3 x 10^66.8 x 10^534.3%
UDP 2.2 x 10^61.4 x 10^638.9%
Table 1: Example of quantitative data for this compound incorporation into the nucleotide pools of a cancer cell line after 24 hours of labeling.
Treatment GroupATP % IncorporationGTP % IncorporationCTP % IncorporationUTP % Incorporation
Control 41.5%37.5%34.9%41.4%
Drug A (10 µM) 25.8%22.1%20.5%26.3%
Drug B (5 µM) 45.2%40.1%38.7%44.8%
Table 2: Example of comparative data showing the effect of two different drugs on this compound incorporation into nucleotide pools.

Visualization of Pathways and Workflows

Nucleotide Biosynthesis Pathways

The following diagram illustrates the central role of the pentose phosphate pathway in generating ribose-5-phosphate and its subsequent incorporation into purine and pyrimidine nucleotides via the de novo and salvage pathways.

Nucleotide_Biosynthesis cluster_PPP Pentose Phosphate Pathway cluster_Synthesis Nucleotide Synthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P R5P Ribose-5-P G6P->R5P Oxidative PPP PRPP PRPP R5P->PRPP DRibosed5 This compound DRibosed5->R5P Exogenous Labeling DeNovo De Novo Synthesis PRPP->DeNovo Salvage Salvage Pathway PRPP->Salvage Purines Purine Nucleotides (ATP, GTP) DeNovo->Purines Pyrimidines Pyrimidine Nucleotides (CTP, UTP) DeNovo->Pyrimidines Salvage->Purines Salvage->Pyrimidines Bases Salvaged Bases Bases->Salvage

Caption: Overview of this compound entry into nucleotide biosynthesis pathways.

Experimental Workflow for this compound Labeling

The following diagram outlines the key steps in a typical this compound stable isotope tracing experiment, from cell culture to data analysis.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Extraction Metabolite Extraction cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Analysis A Seed Cells B Incubate with This compound A->B C Harvest Cells B->C D Quench Metabolism & Lyse Cells C->D E Phase Separation D->E F Collect Aqueous Phase E->F G Dry Extract F->G H Reconstitute Sample G->H I Inject on LC-MS/MS H->I J Acquire Data (MRM) I->J K Integrate Peak Areas (M+0 and M+5) J->K L Calculate % Incorporation K->L M Statistical Analysis L->M

Caption: Step-by-step workflow for this compound stable isotope tracing experiments.

Logical Relationship in Drug Response Analysis

This diagram illustrates the logical flow of how this compound labeling can be used to investigate the mechanism of action of a drug that targets nucleotide synthesis.

Drug_Response_Logic Start Hypothesis: Drug X inhibits de novo nucleotide synthesis Experiment Treat cells with Drug X and label with this compound Start->Experiment Measurement Measure this compound incorporation into nucleotides via LC-MS/MS Experiment->Measurement Outcome1 Decreased this compound incorporation in Drug X treated cells Measurement->Outcome1 Outcome2 No change in this compound incorporation in Drug X treated cells Measurement->Outcome2 Conclusion1 Conclusion: Drug X inhibits a step in the de novo synthesis pathway upstream of or at PRPP utilization Outcome1->Conclusion1 Conclusion2 Conclusion: Drug X does not inhibit de novo ribose incorporation. Mechanism may be elsewhere. Outcome2->Conclusion2

Caption: Logical framework for using this compound to study drug mechanisms.

Applications in Drug Development

The use of this compound as a metabolic tracer has significant implications for drug development, particularly for therapies targeting nucleotide metabolism.

  • Mechanism of Action Studies: By quantifying the effect of a drug on the rate of this compound incorporation, researchers can determine if the drug inhibits de novo nucleotide synthesis, the salvage pathway, or both. This is crucial for validating the intended mechanism of action of novel therapeutic agents.

  • Target Engagement and Pharmacodynamics: this compound labeling can be used to assess the extent to which a drug engages its target in cells or in vivo. A dose-dependent decrease in this compound incorporation can serve as a pharmacodynamic biomarker of drug activity.

  • Identifying Resistance Mechanisms: In cancer cells that have developed resistance to a particular therapy, this compound tracing can reveal whether the resistance is due to metabolic reprogramming, such as an upregulation of the salvage pathway to compensate for the inhibition of de novo synthesis.

  • Personalized Medicine: By profiling the baseline rates of de novo and salvage nucleotide synthesis in patient-derived cells or tumor biopsies, it may be possible to predict which patients are more likely to respond to drugs that target specific nucleotide synthesis pathways.

Conclusion

This compound is a versatile and powerful tool for the in-depth investigation of nucleotide metabolism. The methodologies outlined in this guide provide a framework for researchers to design and execute stable isotope tracing experiments to gain a quantitative understanding of nucleotide synthesis pathways in various biological systems. The ability to precisely measure the flux of ribose into the nucleotide pool offers unparalleled insights into the metabolic adaptations that drive cellular processes in health and disease, and provides a robust platform for the development of novel therapeutics that target these fundamental pathways. As analytical technologies continue to advance, the application of this compound and other stable isotope tracers will undoubtedly continue to expand our understanding of cellular metabolism and accelerate the discovery of new medicines.

The Sentinel Sugar: A Technical Guide to D-Ribose-d5 in Nucleotide Biosynthesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Ribose-d5 as a stable isotope tracer for studying the intricate pathways of nucleotide biosynthesis. By providing a stable, non-radioactive label, this compound allows for the precise tracking and quantification of ribose incorporation into purine and pyrimidine nucleotides through both de novo and salvage pathways. This guide offers a comprehensive overview of the core concepts, experimental design, detailed methodologies, and data interpretation, empowering researchers to leverage this powerful technique in their studies of cellular metabolism, disease pathology, and drug discovery.

Core Concepts: Why this compound?

Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways.[1] While various isotopes are employed, deuterated molecules offer unique advantages. This compound, a pentose sugar with five deuterium atoms, serves as a robust tracer for several key reasons:

  • Direct Precursor: Ribose is the fundamental sugar backbone of ribonucleotides and, through reduction, deoxyribonucleotides.[2] Labeling with this compound provides a direct means to track the fate of this essential building block.

  • Low Natural Abundance: The natural abundance of deuterium is significantly lower than that of 13C, leading to a clearer signal-to-noise ratio in mass spectrometry analysis.

  • Metabolic Stability: The carbon-deuterium bonds are generally stable during metabolic processing, ensuring the label is retained as the ribose moiety is incorporated into downstream nucleotides.

  • Complementary to Other Tracers: this compound tracing can be used in conjunction with other stable isotope-labeled compounds, such as 13C-glucose or 15N-amino acids, to provide a multi-dimensional view of nucleotide metabolism.

The use of this compound allows researchers to dissect the relative contributions of two primary pathways of nucleotide biosynthesis: the de novo synthesis pathway, which builds nucleotides from simpler precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.

Key Metabolic Pathways in Nucleotide Biosynthesis

Understanding the flow of this compound requires a firm grasp of the nucleotide biosynthesis pathways. The two main routes are the de novo and salvage pathways for both purines and pyrimidines.

Purine Biosynthesis
  • De Novo Pathway: This pathway begins with Ribose-5-phosphate, which is converted to phosphoribosyl pyrophosphate (PRPP). Through a series of enzymatic steps involving amino acids (glycine, glutamine, aspartate) and one-carbon units from the folate cycle, the purine ring is assembled on the ribose moiety, ultimately forming inosine monophosphate (IMP). IMP then serves as the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

  • Salvage Pathway: This pathway utilizes pre-formed purine bases (adenine, guanine, hypoxanthine) and nucleosides (adenosine, guanosine) from the breakdown of nucleic acids or from exogenous sources. Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) attach these bases to a PRPP molecule to reform the corresponding nucleotides.

Purine_Biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPS1/2 DeNovo De Novo Synthesis (Amino Acids, Folate Cycle) PRPP->DeNovo Salvage Salvage Pathway PRPP->Salvage IMP IMP AMP AMP IMP->AMP ADSS/ADSL GMP GMP IMP->GMP IMPDH/GMPS DeNovo->IMP Salvage->IMP HPRT1 Salvage->AMP APRT Salvage->GMP HPRT1 Bases Purine Bases (Adenine, Guanine, Hypoxanthine) Bases->Salvage

Figure 1: Overview of Purine Biosynthesis Pathways.
Pyrimidine Biosynthesis

  • De Novo Pathway: Unlike purine synthesis, the pyrimidine ring is synthesized first as orotate and then attached to PRPP. The precursors for the ring are bicarbonate, aspartate, and glutamine. This process leads to the formation of uridine monophosphate (UMP), which is the precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (TTP) (after conversion to the deoxy form).

  • Salvage Pathway: This pathway recycles pyrimidine bases (uracil, cytosine, thymine) and nucleosides (uridine, cytidine, thymidine). Enzymes like uridine-cytidine kinase and thymidine kinase phosphorylate the nucleosides to form the corresponding nucleotides.

Pyrimidine_Biosynthesis Precursors Bicarbonate, Aspartate, Glutamine Orotate Orotate Precursors->Orotate CAD UMP UMP Orotate->UMP UMPS PRPP PRPP PRPP->UMP UDP UDP UMP->UDP NME1 UTP UTP UDP->UTP NME2 dUMP dUMP UDP->dUMP RRM1/2 CTP CTP UTP->CTP CTPS1/2 dTMP dTMP dUMP->dTMP TYMS Salvage Salvage Pathway Salvage->UMP UCK1/2 Salvage->dTMP TK1/2 Nucleosides Pyrimidine Nucleosides (Uridine, Cytidine, Thymidine) Nucleosides->Salvage

Figure 2: Overview of Pyrimidine Biosynthesis Pathways.

Experimental Design and Methodologies

A successful this compound tracing experiment requires careful planning and execution. The following sections outline a general workflow and a detailed experimental protocol.

Experimental Workflow

The overall workflow for a this compound labeling experiment can be broken down into several key stages:

Experimental_Workflow Start Start: Experimental Design CellCulture 1. Cell Culture and Labeling Start->CellCulture MetaboliteExtraction 2. Metabolite Extraction CellCulture->MetaboliteExtraction LCMS 3. LC-MS/MS Analysis MetaboliteExtraction->LCMS DataProcessing 4. Data Processing and Isotope Correction LCMS->DataProcessing FluxAnalysis 5. Metabolic Flux Analysis DataProcessing->FluxAnalysis End End: Biological Interpretation FluxAnalysis->End

Figure 3: General Experimental Workflow for this compound Tracing.
Detailed Experimental Protocol

This protocol provides a template for a this compound labeling experiment in cultured mammalian cells. Modifications may be necessary depending on the specific cell type and research question.

Materials:

  • This compound (commercially available from suppliers like MedchemExpress)[3]

  • Cell culture medium (ribose-free, or with a known low concentration of ribose)

  • Dialyzed fetal bovine serum (dFBS) to minimize unlabeled ribose

  • Cultured mammalian cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high speeds

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)

Procedure:

  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 80-90% confluency at the time of harvesting.

    • Culture cells in standard growth medium until they reach the desired confluency.

  • Labeling with this compound:

    • Prepare the labeling medium by supplementing ribose-free medium with this compound to a final concentration typically in the range of 0.5-5 mM. The optimal concentration should be determined empirically.

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. For steady-state analysis, a longer incubation time (e.g., 24-48 hours) may be required.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the polar metabolites) to a new microcentrifuge tube.

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in an appropriate volume of LC-MS grade water or a suitable injection solvent.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the separation and detection of polar metabolites, including nucleotides.

    • Use a suitable chromatography column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, for good retention and separation of nucleotides.

    • Set up the mass spectrometer to acquire data in either full scan mode to identify all labeled species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific nucleotides and their isotopologues.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis requires several processing steps to yield meaningful biological insights.

  • Peak Integration and Isotopologue Distribution:

    • Integrate the chromatographic peaks for each nucleotide of interest and its corresponding isotopologues (M+1, M+2, M+3, M+4, M+5).

    • The mass shift of +5 will correspond to the incorporation of the intact this compound moiety. Lower mass shifts may indicate contributions from other metabolic pathways or fragmentation of the ribose molecule.

  • Correction for Natural Isotope Abundance:

    • The measured isotopologue distribution must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O). This can be done using established algorithms and software packages.

  • Calculation of Isotopic Enrichment and Flux:

    • Calculate the fractional or percentage enrichment of the labeled species for each nucleotide at each time point.

    • Metabolic flux rates can be estimated by fitting the time-course data of isotopic enrichment to metabolic models.

Illustrative Quantitative Data

The following table provides an example of the type of quantitative data that can be obtained from a this compound tracing experiment. The values are hypothetical and serve to illustrate the expected trends.

MetaboliteTime (hours)M+0 (Unlabeled) (%)M+5 (this compound Labeled) (%)
ATP 0100.00.0
185.214.8
455.744.3
830.169.9
2410.589.5
GTP 0100.00.0
188.911.1
460.339.7
835.664.4
2412.887.2
UTP 0100.00.0
182.117.9
450.549.5
825.974.1
248.791.3
CTP 0100.00.0
186.513.5
458.241.8
832.767.3
2411.388.7

Table 1: Illustrative time-course of this compound incorporation into ribonucleotides in cultured cells. Data is presented as the percentage of the total pool for each nucleotide.

Applications in Research and Drug Development

The insights gained from this compound tracing studies have significant implications for various fields:

  • Cancer Biology: Many cancer cells exhibit altered nucleotide metabolism to fuel their rapid proliferation.[1] this compound can be used to identify these metabolic vulnerabilities and to assess the efficacy of drugs that target nucleotide biosynthesis pathways.

  • Inborn Errors of Metabolism: Studying the flux through nucleotide synthesis pathways can help to understand the pathophysiology of genetic disorders that affect these pathways.

  • Immunology: The activation and proliferation of immune cells are highly dependent on nucleotide availability. This compound tracing can elucidate how immune cells reprogram their metabolism upon activation.

  • Drug Discovery and Development: By quantifying the impact of a drug candidate on nucleotide biosynthesis, researchers can determine its mechanism of action and its potential for therapeutic intervention.

References

The Quintessential Guide to D-Ribose-d5 in Glycobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of D-Ribose-d5, a stable isotope-labeled sugar, in the dynamic field of glycobiology. This powerful tool offers a unique window into the intricate processes of glycan biosynthesis, metabolism, and turnover. By tracing the journey of the deuterium-labeled ribose through cellular pathways, researchers can unravel the complexities of glycosylation and its impact on cellular function, disease progression, and therapeutic intervention.

Introduction: The Power of Isotopic Labeling in Glycobiology

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. The intricate structures of glycans govern protein folding, stability, and function, mediate cell-cell recognition, and play critical roles in signaling pathways. Aberrant glycosylation is a hallmark of numerous diseases, including cancer, metabolic disorders, and immune deficiencies.

To understand the dynamic nature of the glycome, researchers employ metabolic labeling techniques using isotopically labeled monosaccharides. These tracers are incorporated into cellular metabolic pathways, allowing for the sensitive detection and quantification of newly synthesized glycans. D-Ribose, a central component of the pentose phosphate pathway (PPP), serves as a precursor for the synthesis of nucleotide sugars, the activated donors for glycosyltransferases.

This compound , a deuterated isotopologue of D-Ribose, has emerged as a valuable tool for several key reasons:

  • Stable Isotope Labeling: Deuterium is a non-radioactive, stable isotope, making this compound safe to handle and eliminating the need for specialized radiochemical facilities.

  • Minimal Perturbation: The small mass difference between hydrogen and deuterium results in minimal perturbation of biological systems, ensuring that the observed metabolic processes closely reflect the native state.

  • Sensitive Detection: The incorporation of deuterium atoms leads to a predictable mass shift that can be readily detected and quantified by mass spectrometry (MS).

  • Metabolic Flux Analysis: By tracking the rate of deuterium incorporation, researchers can perform metabolic flux analysis to understand the dynamics of nucleotide sugar biosynthesis and glycan turnover.

This guide will delve into the core principles of using this compound in glycobiology research, providing detailed experimental protocols, data interpretation strategies, and visualizations of the underlying biochemical pathways.

Metabolic Incorporation of this compound into Glycans

Upon entering the cell, this compound is phosphorylated by ribokinase to form D-Ribose-5-phosphate-d5. This central metabolite then enters the pentose phosphate pathway, a critical hub for nucleotide and amino acid biosynthesis. A key product of this pathway is phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo and salvage pathways of nucleotide synthesis.[1][2] The labeled ribose moiety is thus incorporated into the nucleotide core of various nucleotide sugars, the activated monosaccharide donors used by glycosyltransferases to build glycan chains.

The deuterium labels from this compound are ultimately transferred onto newly synthesized glycoproteins and glycolipids, allowing for their differentiation from the pre-existing pool of glycoconjugates.

Metabolic Pathway of this compound Incorporation into Glycans DRibosed5 This compound (extracellular) DRibosed5_intra This compound (intracellular) DRibosed5->DRibosed5_intra Transport CellMembrane Cell Membrane R5Pd5 D-Ribose-5-Phosphate-d5 DRibosed5_intra->R5Pd5 Ribokinase PPP Pentose Phosphate Pathway R5Pd5->PPP PRPPd5 PRPP-d5 PPP->PRPPd5 Nucleotide_de_novo De Novo Nucleotide Sugar Synthesis PRPPd5->Nucleotide_de_novo Nucleotide_salvage Salvage Pathway PRPPd5->Nucleotide_salvage UDP_GlcNAc_d UDP-GlcNAc-d Nucleotide_de_novo->UDP_GlcNAc_d UDP_GalNAc_d UDP-GalNAc-d Nucleotide_de_novo->UDP_GalNAc_d GDP_Fuc_d GDP-Fuc-d Nucleotide_de_novo->GDP_Fuc_d CMP_Neu5Ac_d CMP-Neu5Ac-d Nucleotide_de_novo->CMP_Neu5Ac_d Glycosyltransferases Glycosyltransferases UDP_GlcNAc_d->Glycosyltransferases UDP_GalNAc_d->Glycosyltransferases GDP_Fuc_d->Glycosyltransferases CMP_Neu5Ac_d->Glycosyltransferases Glycoproteins_d Labeled Glycoproteins Glycosyltransferases->Glycoproteins_d Glycolipids_d Labeled Glycolipids Glycosyltransferases->Glycolipids_d

Figure 1: Metabolic incorporation of this compound into cellular glycans.

Experimental Protocols

This section provides a detailed methodology for a typical metabolic labeling experiment using this compound to study glycan dynamics in cultured cells.

Materials
  • This compound (ensure high isotopic purity)

  • Cell culture medium (e.g., DMEM, RPMI-1640), ribose-free

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • PNGase F (for N-glycan release)

  • O-Glycosidase (for O-glycan release)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, graphitized carbon) for glycan cleanup

  • Mass spectrometer (e.g., MALDI-TOF, ESI-QTOF)

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Culture in standard growth medium.

  • Media Preparation: Prepare the labeling medium by supplementing ribose-free medium with this compound to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each cell line. Add dFBS to the appropriate concentration.

  • Metabolic Labeling:

    • For endpoint analysis, replace the standard growth medium with the this compound labeling medium and incubate for a desired period (e.g., 24, 48, 72 hours).

    • For pulse-chase experiments to measure glycan turnover, incubate cells with the labeling medium for a defined "pulse" period, then replace it with a "chase" medium containing unlabeled D-Ribose and harvest cells at various time points.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate with lysis buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

Glycan Release and Purification
  • N-Glycan Release: Denature the protein lysate by heating. Add PNGase F to the lysate and incubate according to the manufacturer's protocol (typically 16-24 hours at 37°C) to release N-linked glycans.

  • O-Glycan Release: Following N-glycan release, O-glycans can be released chemically (e.g., via beta-elimination) or enzymatically using an O-glycosidase cocktail.

  • Glycan Purification:

    • Remove proteins and other contaminants from the released glycans using C18 SPE cartridges.

    • Further purify and enrich the glycans using graphitized carbon SPE cartridges.

    • Elute and dry the purified glycans.

Mass Spectrometry Analysis
  • Sample Preparation: Reconstitute the purified glycans in an appropriate solvent for MS analysis. For MALDI-TOF MS, mix the glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid). For ESI-MS, infuse the sample directly or separate it by liquid chromatography.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range for glycans. The mass shift due to deuterium incorporation will be observed.

Experimental Workflow for this compound Glycan Analysis Start Start CellCulture Cell Culture Start->CellCulture Labeling Metabolic Labeling with This compound CellCulture->Labeling Harvest Cell Harvesting Labeling->Harvest Lysis Cell Lysis Harvest->Lysis GlycanRelease N- and/or O-Glycan Release (e.g., PNGase F) Lysis->GlycanRelease Purification Glycan Purification (SPE) GlycanRelease->Purification MS_Analysis Mass Spectrometry (MALDI-TOF or ESI-MS) Purification->MS_Analysis DataAnalysis Data Analysis (Isotopologue Distribution, Turnover Rate) MS_Analysis->DataAnalysis End End DataAnalysis->End

Figure 2: A generalized experimental workflow for glycan analysis using this compound.

Data Presentation and Interpretation

The primary data obtained from a this compound labeling experiment is the mass spectrum of the released glycans. The incorporation of deuterium atoms will result in a shift in the mass-to-charge (m/z) ratio of the glycan ions. By analyzing the isotopic distribution of the glycan peaks, one can determine the extent of labeling and, consequently, the rate of glycan synthesis and turnover.

Quantitative Data Summary

The following tables illustrate how quantitative data from a hypothetical this compound labeling experiment could be presented.

Table 1: Mass Shift of a High-Mannose N-Glycan (Man5GlcNAc2) after this compound Labeling

Time (hours)Unlabeled (m/z)Labeled (m/z)Mass Shift (Da)Relative Abundance of Labeled Species (%)
01257.4-00
241257.41262.4535
481257.41262.4568
721257.41262.4585

Table 2: Calculated Turnover Rate of Specific Glycan Structures

Glycan StructureHalf-life (t½) in hours
Man5GlcNAc242.5
FA2G2S130.2
FA2G2S225.8

(FA2G2S1: Core-fucosylated, biantennary, monogalactosylated, monosialylated N-glycan; FA2G2S2: Core-fucosylated, biantennary, digalactosylated, disialylated N-glycan)

Applications in Research and Drug Development

The use of this compound in glycobiology research has significant implications for both basic science and therapeutic development.

  • Understanding Disease Pathogenesis: By comparing glycan dynamics in healthy versus diseased cells, researchers can identify specific alterations in glycosylation pathways that contribute to disease progression. This is particularly relevant in cancer research, where changes in glycosylation are known to drive metastasis and immune evasion.

  • Drug Discovery and Development: this compound labeling can be used to screen for drugs that modulate glycosylation pathways. By treating cells with a compound of interest and monitoring the incorporation of the isotopic label, researchers can assess the drug's efficacy in altering glycan biosynthesis.

  • Biomarker Discovery: Altered glycan dynamics can serve as potential biomarkers for disease diagnosis and prognosis. This compound labeling provides a sensitive method for detecting these changes in cellular models.

  • Studying Signaling Pathways: Glycans on the cell surface play crucial roles as receptors and co-receptors in various signaling pathways. By studying the turnover of specific glycan structures, researchers can gain insights into how these signaling pathways are regulated.

Impact of Altered Glycosylation on Cell Signaling cluster_0 Cell Surface cluster_1 Intracellular Signaling Receptor Receptor Tyrosine Kinase Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway Activation Glycan Altered Glycan (Studied with this compound) Glycan->Receptor Modulates Receptor Dimerization & Activity Response Cellular Response (Proliferation, Survival, Migration) Pathway->Response Ligand Growth Factor Ligand->Receptor Binding

Figure 3: Logical relationship of altered glycosylation impacting cell signaling.

Conclusion

This compound is a powerful and versatile tool for the study of glycan metabolism and dynamics. Its application in metabolic labeling experiments, coupled with sensitive mass spectrometry analysis, provides researchers with a quantitative method to explore the complexities of the glycome. From elucidating the fundamental mechanisms of glycosylation to identifying novel therapeutic targets, the insights gained from using this compound will continue to advance the field of glycobiology and contribute to the development of new strategies for diagnosing and treating human diseases.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of D-Ribose-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of D-Ribose-d5, a deuterated analog of D-ribose. The incorporation of deuterium into molecules is a critical strategy in drug development for modifying pharmacokinetic profiles and in scientific research for mechanistic studies and as internal standards in mass spectrometry. This document outlines a robust synthetic pathway, detailed experimental protocols, and purification methodologies, supported by quantitative data and visual workflows to facilitate understanding and replication.

Synthetic Strategy Overview

The primary chemical route for the synthesis of this compound involves a two-step process starting from the commercially available D-ribono-1,4-lactone. To ensure the specific introduction of deuterium at the C1 position, the hydroxyl groups of the lactone are first protected. The protected lactone then undergoes reduction with a deuterium-donating agent, followed by the removal of the protecting groups to yield the final product.

The chosen strategy employs benzyl groups for protection due to their stability under the reduction conditions and their relatively straightforward removal via catalytic hydrogenation. The key deuteration step is achieved through the reduction of the protected D-ribonolactone with sodium borodeuteride (NaBD₄).

Experimental Protocols

Protection of D-Ribono-1,4-lactone: Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

The protection of the hydroxyl groups of D-ribono-1,4-lactone is a crucial first step to prevent unwanted side reactions during the reduction. Benzyl ethers are formed by reacting the lactone with benzyl bromide in the presence of a base.

Materials:

  • D-Ribono-1,4-lactone

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of D-ribono-1,4-lactone in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium hydride (typically 3.5 equivalents) is added portion-wise to the solution, and the mixture is stirred for 30 minutes at 0 °C.

  • Benzyl bromide (typically 3.5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone as a solid.

Parameter Value Reference
Molecular FormulaC₂₆H₂₆O₅[1][2][3]
Molecular Weight418.49 g/mol [3]
AppearanceWhite to pale yellow solid[3]
Purity>97%[3]
Storage2-8 °C[2][3]
Deuteration: Reduction of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

This is the key step where the deuterium atom is introduced at the C1 position of the ribose precursor. The lactone is reduced to the corresponding lactol (a hemiacetal) using sodium borodeuteride.

Materials:

  • 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

  • Sodium borodeuteride (NaBD₄)

  • Anhydrous ethanol or methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is dissolved in a suitable anhydrous alcohol, such as ethanol or methanol, and the solution is cooled to 0 °C.

  • Sodium borodeuteride (typically 1.1 to 1.5 equivalents) is added portion-wise.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • The reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,3,5-Tri-O-benzyl-D-ribose-1-d.

Parameter Value
Reducing AgentSodium Borodeuteride (NaBD₄)
Expected Product2,3,5-Tri-O-benzyl-D-ribose-1-d
StereochemistryThe reduction of the lactone to the lactol can result in a mixture of α and β anomers.
Deprotection: Removal of Benzyl Groups

The final step is the removal of the benzyl protecting groups to yield this compound. This is typically achieved by catalytic hydrogenation.

Materials:

  • Crude 2,3,5-Tri-O-benzyl-D-ribose-1-d

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol or methanol

  • Hydrogen gas (H₂)

Procedure:

  • The crude protected deuterated ribose is dissolved in ethanol or methanol.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to give the crude this compound.

Purification of this compound

The crude this compound is purified to remove any remaining impurities from the synthesis. Preparative high-performance liquid chromatography (HPLC) is an effective method for obtaining high-purity this compound.

Purification Protocol: Preparative Reverse-Phase HPLC

  • Column: A suitable preparative reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid.[2]

  • Detection: Refractive index (RI) detection is suitable for carbohydrates.

  • Procedure:

    • The crude this compound is dissolved in a minimal amount of the initial mobile phase.

    • The solution is filtered to remove any particulate matter.

    • The sample is injected onto the preparative HPLC system.

    • Fractions are collected based on the elution profile monitored by the RI detector.

    • Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure (lyophilization is often preferred to obtain a fluffy solid).

Parameter Description Reference
Technique Preparative High-Performance Liquid Chromatography (HPLC)[2]
Stationary Phase Reverse-Phase C18[2]
Mobile Phase Acetonitrile/Water gradient[2]
Detector Refractive Index (RI)

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Analysis Expected Results Reference
¹H NMR The spectrum will be similar to that of D-ribose, but the signal corresponding to the anomeric proton (H1) will be absent or significantly reduced. The integration of the remaining protons will be consistent with the deuterated structure.[4]
¹³C NMR The spectrum will show the characteristic peaks for the five carbon atoms of ribose. The C1 signal may show coupling to deuterium (a triplet for a C-D bond).[5]
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₅H₉DO₅), which is one mass unit higher than that of unlabeled D-ribose.[6][7]
Purity (HPLC) >98%

Visualizing the Workflow and Pathways

Chemical Synthesis Workflow

G cluster_synthesis Chemical Synthesis of this compound cluster_purification Purification start D-Ribono-1,4-lactone step1 Protection: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone start->step1 BnBr, NaH, DMF step2 Deuteration: 2,3,5-Tri-O-benzyl-D-ribose-1-d step1->step2 NaBD4, EtOH step3 Deprotection: Crude this compound step2->step3 H2, Pd/C purify Preparative HPLC step3->purify Crude Product final_product Pure this compound purify->final_product

Caption: Workflow for the chemical synthesis and purification of this compound.

Logical Relationship of Key Steps

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Deuterated Intermediate cluster_3 Final Product D-Ribono-1,4-lactone D-Ribono-1,4-lactone Protected Lactone Protected Lactone D-Ribono-1,4-lactone->Protected Lactone Protection Protected this compound Protected this compound Protected Lactone->Protected this compound Reduction with NaBD4 This compound This compound Protected this compound->this compound Deprotection

Caption: Logical progression of the synthesis of this compound.

References

Methodological & Application

Application Note: Quantification of D-Ribose-d5 and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose is a naturally occurring pentose sugar that plays a central role in cellular energy metabolism as a key component of adenosine triphosphate (ATP), the primary energy currency of cells.[1] It is an essential intermediate in the pentose phosphate pathway (PPP), a critical route for the production of NADPH and the precursors for nucleotide biosynthesis.[1][2] The administration of isotopically labeled D-Ribose, such as D-Ribose-d5, allows for the tracing of its metabolic fate and the quantification of its downstream metabolites, providing valuable insights into cellular bioenergetics, nucleotide synthesis, and the overall metabolic state. This is particularly relevant in tissues with high energy demands, such as the heart, and in conditions associated with mitochondrial dysfunction.[1][2]

This application note provides a detailed protocol for the quantification of this compound and its primary metabolite, D-Ribose-5-phosphate-d5, in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is a robust method for accurate quantification in complex biological matrices.

Metabolic Pathway of D-Ribose

D-ribose is incorporated into cellular metabolism primarily through the pentose phosphate pathway. Exogenously supplied D-ribose can be phosphorylated to D-ribose-5-phosphate, which is a key precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).

D-Ribose Metabolic Pathway This compound This compound D-Ribose-5-phosphate-d5 D-Ribose-5-phosphate-d5 This compound->D-Ribose-5-phosphate-d5 Ribokinase Nucleotide Synthesis Nucleotide Synthesis D-Ribose-5-phosphate-d5->Nucleotide Synthesis Pentose Phosphate Pathway Pentose Phosphate Pathway D-Ribose-5-phosphate-d5->Pentose Phosphate Pathway

Figure 1: Simplified metabolic pathway of this compound.

Experimental Protocols

This section details the procedures for sample preparation from cultured cells and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ammonium Hydroxide (LC-MS grade)

  • Ultrapure water

  • Phosphate-buffered saline (PBS)

  • Cultured cells of interest

Sample Preparation: Metabolite Extraction from Cultured Cells

This protocol is designed for the extraction of polar metabolites, including this compound and its phosphorylated derivatives, from adherent cell cultures.

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Metabolism Quenching: To halt enzymatic activity and preserve the metabolic state, rapidly aspirate the culture medium.

  • Washing: Immediately wash the cells twice with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each culture plate.

  • Cell Lysis and Metabolite Solubilization: Place the plates on a rocker at 4°C for 15 minutes to ensure complete cell lysis and solubilization of metabolites.

  • Harvesting: Scrape the cells and the methanol extract and transfer to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.

Experimental Workflow

The overall experimental process from sample preparation to data analysis is outlined below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Cell_Culture 1. Cell Culture Quenching 2. Quenching & Washing Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Harvesting 4. Harvesting & Centrifugation Extraction->Harvesting Drying_Reconstitution 5. Drying & Reconstitution Harvesting->Drying_Reconstitution LC_Separation 6. HILIC Separation Drying_Reconstitution->LC_Separation MS_Detection 7. MRM Detection LC_Separation->MS_Detection Peak_Integration 8. Peak Integration MS_Detection->Peak_Integration Quantification 9. Quantification Peak_Integration->Quantification

Figure 2: Workflow for this compound metabolite quantification.

LC-MS/MS Analysis

For the separation of polar compounds like ribose and its phosphorylated forms, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method.

Liquid Chromatography Parameters
ParameterValue
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 85% B to 30% B over 10 minutes, hold at 30% B for 2 minutes, then return to 85% B and equilibrate for 5 minutes.
Mass Spectrometry Parameters

The following Multiple Reaction Monitoring (MRM) parameters are proposed for the quantification of this compound and D-Ribose-5-phosphate-d5. These parameters are based on the known fragmentation of their unlabeled analogs and should be optimized on the specific mass spectrometer being used. Analysis is performed in negative ionization mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 154.192.15015
154.161.15025
D-Ribose-5-phosphate-d5 234.097.05020
234.079.05030

Note: The proposed precursor ion for this compound is the [M-H]⁻ adduct. The product ions are based on characteristic losses from the ribose structure. For D-Ribose-5-phosphate-d5, the precursor is the [M-H]⁻ ion, and the product ions correspond to the phosphate group ([PO3]⁻) and its fragments.

Data Analysis

  • Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of each analyte and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound and its metabolites in the biological samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound and its key metabolite, D-Ribose-5-phosphate-d5, in cellular extracts using LC-MS/MS. The combination of a robust sample preparation method, optimized HILIC chromatography, and sensitive MRM-based mass spectrometry detection allows for accurate and reliable measurement of these important metabolic intermediates. This methodology can be a valuable tool for researchers investigating cellular energy metabolism, nucleotide biosynthesis, and the metabolic fate of therapeutic agents.

References

Application Notes and Protocols for D-Ribose-d5 Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for metabolomics studies utilizing D-Ribose-d5 as a stable isotope tracer. The methodologies outlined are suitable for studies aiming to elucidate metabolic fluxes, particularly through the pentose phosphate pathway (PPP), and for quantifying the incorporation of ribose into various biomolecules.

Introduction

This compound is a deuterated form of D-ribose, a central carbohydrate in cellular metabolism. As a stable isotope-labeled tracer, it is a powerful tool for metabolic flux analysis, allowing researchers to track the fate of ribose through various metabolic pathways without the need for radioactive materials. Accurate and reproducible sample preparation is paramount for obtaining high-quality data in metabolomics studies. This document provides standardized procedures for quenching, extraction, and derivatization of samples for analysis by mass spectrometry (MS)-based platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative Performance of Sample Preparation

The following tables summarize key quantitative parameters associated with the sample preparation and analysis of ribose, which serves as a close proxy for this compound. These values are essential for assessing the reliability and sensitivity of the described methods.

Table 1: Analyte Recovery and Matrix Effects for Ribose in GC-MS Analysis

AnalyteRecovery in the presence of 5 mM Sucrose (%)Matrix Effect (Signal Suppression/Enhancement)
Ribose80 - 90%Signal suppression of ~10-20% observed in the presence of high concentrations of other sugars.[1][2]

Recovery and matrix effect data are based on studies of trimethylsilyl-derivatized ribose and are representative of what can be expected for this compound under similar conditions.[1][2]

Table 2: Performance Characteristics of LC-MS/MS and GC-MS Methods for Pentose Analysis

ParameterLC-MS/MS (without derivatization)GC-MS (with derivatization)
Limit of Detection (LOD) 0.03 µg/L (for similar polar compounds)[3]~100-200 fmol on-column[4]
Lower Limit of Quantification (LLOQ) 0.1 µg/L (for similar polar compounds)[3]Not explicitly stated for ribose, but generally in the low pmol range.
Linearity (R²) >0.99[5]>0.998[6]
Precision (%CV) <15%[7]<15%
Accuracy 85-115%[7]Typically within 15% of the nominal concentration.

These values are compiled from various studies on polar metabolites and carbohydrates and provide a general expectation for this compound analysis.

Experimental Protocols

Detailed methodologies for the key steps in sample preparation for this compound metabolomics are provided below.

Protocol 1: Cell Culture and this compound Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

Materials:

  • Cultured mammalian cells

  • Complete growth medium

  • This compound solution (sterile-filtered)

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Culture cells to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing the base growth medium with this compound to the final desired concentration. The concentration will depend on the specific experimental goals.

  • Aspirate the existing growth medium from the cell culture plates.

  • Wash the cells once with pre-warmed PBS to remove any residual unlabeled ribose.

  • Add the this compound labeling medium to the cells.

  • Incubate the cells for the desired labeling period. The incubation time will vary depending on the metabolic pathway being studied and can range from minutes to hours.

  • Proceed immediately to the quenching protocol.

Protocol 2: Quenching of Cellular Metabolism

Rapidly halting all enzymatic activity is critical to preserve the metabolic state of the cells at the time of harvesting.

Materials:

  • -80°C methanol or a cold methanol/water solution (e.g., 60-80% methanol in water, pre-chilled to -80°C).[8]

  • Cell scraper

  • Dry ice

Procedure for Adherent Cells:

  • Place the cell culture dish on a bed of dry ice.

  • Quickly aspirate the labeling medium.

  • Immediately add the ice-cold quenching solution to the cells (e.g., 1 mL for a 6-well plate).

  • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Proceed immediately to the metabolite extraction protocol or store the samples at -80°C.

Procedure for Suspension Cells:

  • Rapidly pellet the cells by centrifugation at a low temperature (e.g., 4°C).

  • Aspirate the supernatant.

  • Resuspend the cell pellet in the ice-cold quenching solution.

  • Proceed immediately to the metabolite extraction protocol or store the samples at -80°C.

Protocol 3: Metabolite Extraction

This protocol describes a common method for extracting polar metabolites, including this compound and its downstream products.

Materials:

  • Quenched cell suspension

  • Chloroform, pre-chilled to -20°C

  • Ultrapure water, pre-chilled to 4°C

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • To the quenched cell suspension, add an equal volume of pre-chilled chloroform and a slightly smaller volume of pre-chilled ultrapure water (e.g., for 1 mL of quenching solution, add 1 mL of chloroform and 0.9 mL of water).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the phases.

  • Three phases will be visible: an upper aqueous phase (containing polar metabolites like this compound), a protein precipitation layer in the middle, and a lower organic phase (containing lipids).

  • Carefully collect the upper aqueous phase into a new pre-chilled microcentrifuge tube, avoiding the protein layer.

  • The aqueous extract can be stored at -80°C or dried down for derivatization and analysis.

Protocol 4: Derivatization for GC-MS Analysis

For analysis by GC-MS, polar and non-volatile metabolites like ribose need to be chemically modified to increase their volatility. A two-step derivatization process of methoximation followed by silylation is commonly used.

Materials:

  • Dried metabolite extract

  • Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator.

  • Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract.

  • Vortex the mixture and incubate at 30°C for 90 minutes with shaking.

  • Add 80 µL of MSTFA with 1% TMCS to the mixture.

  • Vortex and incubate at 37°C for 30 minutes with shaking.

  • Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Visualizations

Signaling Pathway: Pentose Phosphate Pathway (PPP)

The following diagram illustrates the central role of D-Ribose in the Pentose Phosphate Pathway, a key target of this compound tracer studies.

PentosePhosphatePathway Glucose-6-Phosphate Glucose-6-Phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-Phosphate->6-Phosphoglucono-δ-lactone G6PD (Oxidative) 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Isomerase (Non-oxidative) Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Epimerase Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Fructose-6-Phosphate->Glycolysis Erythrose-4-Phosphate->Fructose-6-Phosphate

Caption: The Pentose Phosphate Pathway (PPP) highlighting the position of Ribose-5-Phosphate.

Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to data analysis for a typical this compound metabolomics study.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing CellCulture 1. Cell Culture & This compound Labeling Quenching 2. Rapid Quenching (-80°C Methanol) CellCulture->Quenching Extraction 3. Metabolite Extraction (e.g., Chloroform/Methanol/Water) Quenching->Extraction Derivatization 4. Derivatization (for GC-MS) (Methoximation & Silylation) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS Aqueous Phase GCMS GC-MS Analysis Derivatization->GCMS DataProcessing 5. Data Processing (Peak Integration, Normalization) LCMS->DataProcessing GCMS->DataProcessing FluxAnalysis 6. Metabolic Flux Analysis DataProcessing->FluxAnalysis

Caption: General experimental workflow for this compound metabolomics.

References

Application Note: D-Ribose-d5 as an Internal Standard for Accurate Quantification of D-Ribose by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-ribose is a crucial pentose sugar that serves as a fundamental building block for nucleic acids (RNA and DNA), adenosine triphosphate (ATP), and other essential biomolecules.[1] Accurate quantification of D-ribose in various biological matrices is vital for understanding cellular metabolism, diagnosing metabolic disorders, and for applications in drug development. Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high specificity, sensitivity, and accuracy. This is achieved by using a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte but has a different mass. D-Ribose-d5, a deuterated analog of D-ribose, is an ideal internal standard for this purpose. It co-elutes with the analyte, experiences similar ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis.[2][3]

This application note provides a detailed protocol for the quantification of D-ribose in biological samples using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (D-Ribose). The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (contains unknown amount of D-Ribose) IS_Addition Spike with known amount of this compound (IS) Sample->IS_Addition Extraction Extraction & Purification IS_Addition->Extraction LC LC Separation Extraction->LC Inject MS Mass Spectrometry (Detection) LC->MS Ratio Measure Peak Area Ratio (D-Ribose / this compound) MS->Ratio Quantification Quantify D-Ribose Concentration Ratio->Quantification

Caption: Workflow for quantitative analysis of D-Ribose using this compound as an internal standard.

Experimental Protocols

1. Materials and Reagents

  • D-Ribose (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Biological matrix (e.g., plasma, urine, cell lysate)

2. Standard Solution Preparation

  • D-Ribose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Ribose and dissolve in 10 mL of 50:50 (v/v) ACN/water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 (v/v) ACN/water.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the D-Ribose stock solution with the biological matrix extract.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN/water.

3. Sample Preparation (Protein Precipitation for Plasma)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water/acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

G Start Plasma Sample (50 µL) Add_IS Add 10 µL this compound IS Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 200 µL cold Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N2 Stream) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow for plasma analysis.

4. LC-MS/MS Method

A hydrophilic interaction chromatography (HILIC) column is often suitable for retaining and separating polar compounds like ribose.

LC Parameters Value
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 95% B to 50% B over 5 min, hold for 2 min, return to 95% B and equilibrate for 3 min
MS Parameters Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
D-Ribose151.191.115
This compound156.194.115

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Expected Performance

The concentration of D-ribose in the samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of D-Ribose to this compound against the known concentrations of the D-Ribose calibration standards. A linear regression analysis is then applied.

Table 1: Method Validation Parameters

Parameter Typical Performance
Linearity (r²) > 0.995
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) 85 - 115%
Matrix Effect Corrected by IS
Recovery > 80%

These values are illustrative and should be established during in-house method validation.

Troubleshooting

Issue Potential Cause Solution
Poor Peak Shape Inappropriate mobile phase or columnOptimize LC gradient and mobile phase composition. Ensure column is properly conditioned.
Low Sensitivity Suboptimal MS parameters, sample lossOptimize MS source conditions and collision energies. Check sample preparation steps for potential loss.
High Variability Inconsistent sample preparation, matrix effectsEnsure precise and consistent pipetting. This compound should correct for matrix effects; if not, further sample cleanup may be needed.
Interference Peaks Co-eluting compoundsOptimize chromatographic separation to resolve interferences. Check for specificity of MRM transitions.

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and precise platform for the quantification of D-ribose in complex biological matrices. This methodology is well-suited for a wide range of applications in clinical research and drug development, where reliable measurement of key metabolites is essential. The detailed protocol and performance characteristics presented here serve as a comprehensive guide for researchers and scientists to implement this powerful analytical technique.

References

Application Notes & Protocols for In Vivo D-Ribose-d5 Labeling in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic labeling studies in animal models using D-Ribose-d5. This stable isotope tracer is a powerful tool for investigating the dynamics of the Pentose Phosphate Pathway (PPP) and nucleotide biosynthesis, offering critical insights into cellular metabolism in both healthy and diseased states.

Application Notes: Principles and Rationale

D-ribose is a central carbohydrate in cellular metabolism. It serves as the primary backbone for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). The primary pathway for the biosynthesis and interconversion of ribose is the Pentose Phosphate Pathway (PPP). The PPP runs in parallel to glycolysis and has two major functions: the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and the generation of ribose-5-phosphate (R5P) for nucleotide synthesis.

By using D-Ribose labeled with five deuterium atoms (this compound), researchers can trace the metabolic fate of exogenous ribose as it is incorporated into various downstream metabolites. This technique, a form of stable isotope-assisted metabolic flux analysis, allows for the quantitative measurement of pathway activity. Mass spectrometry is used to detect the mass shift in metabolites that have incorporated the deuterium-labeled ribose, providing a direct readout of metabolic flux through the PPP and related pathways. This approach is invaluable for understanding metabolic reprogramming in diseases like cancer, neurodegeneration, and metabolic syndrome.

Key Metabolic Pathway: The Pentose Phosphate Pathway (PPP)

The PPP consists of an oxidative phase, which generates NADPH, and a non-oxidative phase, which interconverts 5-carbon sugars. Exogenously administered D-Ribose can be phosphorylated by ribokinase to enter the non-oxidative phase as ribose-5-phosphate, directly fueling nucleotide synthesis or being converted into glycolytic intermediates.

PentosePhosphatePathway cluster_nodes This compound This compound Ribose-5-Phosphate-d5 Ribose-5-Phosphate-d5 Nucleotides Nucleotides Ribose-5-Phosphate-d5->Nucleotides Synthesis Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate-d5->Sedoheptulose-7-Phosphate Glycolysis Glycolysis Glucose-6-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate->Glycolysis 6-Phosphogluconolactone 6-Phosphogluconolactone Glucose-6-Phosphate->6-Phosphogluconolactone G6PD +NADPH 6-Phosphogluconate 6-Phosphogluconate 6-Phosphogluconolactone->6-Phosphogluconate Ribulose-5-Phosphate Ribulose-5-Phosphate 6-Phosphogluconate->Ribulose-5-Phosphate +NADPH +CO2 Ribulose-5-Phosphate->Ribose-5-Phosphate-d5 Isomerase Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Epimerase Xylulose-5-Phosphate->Sedoheptulose-7-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Sedoheptulose-7-Phosphate->Fructose-6-Phosphate Glyceraldehyde-3-Phosphate->Glycolysis Glyceraldehyde-3-Phosphate->Fructose-6-Phosphate Fructose-6-Phosphate->Glycolysis

Figure 1: Pentose Phosphate Pathway showing the entry of this compound.

Experimental Workflow Overview

A typical in vivo this compound labeling experiment involves several key stages, from animal preparation and tracer administration to sample analysis and data interpretation. Careful planning and consistent execution at each step are critical for obtaining reliable and reproducible results.

ExperimentalWorkflow cluster_nodes A 1. Animal Acclimation (e.g., C57BL/6J mice) B 2. This compound Preparation (Sterile Saline Vehicle) A->B C 3. Tracer Administration (IP Injection or Oral Gavage) B->C D 4. Labeling Period (e.g., 2-24 hours) C->D E 5. Tissue Collection (Rapid Harvest & Snap Freeze) D->E F 6. Metabolite Extraction (Cold Solvent Homogenization) E->F G 7. LC-MS/MS Analysis (Detection of Labeled Metabolites) F->G H 8. Data Analysis (Isotopologue Distribution) G->H

Figure 2: High-level workflow for an in vivo this compound labeling study.

Detailed Experimental Protocols

Protocol 1: this compound Administration to Mice

The choice of administration route depends on the experimental goals. Intraperitoneal (IP) injection provides a rapid bolus dose with high bioavailability, while oral administration can better model dietary intake.[1][2]

Materials:

  • This compound (stable isotope-labeled compound)

  • Sterile 0.9% saline solution

  • Syringes and needles (e.g., 27-gauge) for IP injection

  • Animal gavage needles for oral administration

  • C57BL/6J mice (6-8 weeks old), acclimated for at least one week[3][4]

3.1.1 Protocol for Intraperitoneal (IP) Injection

  • Preparation of Dosing Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. A typical dose for non-labeled D-ribose ranges from 0.2 to 3.2 g/kg.[4][5] For a tracer study, a lower dose within this range is often sufficient. Ensure the solution is sterile-filtered.

  • Animal Handling: Weigh each mouse immediately before injection to calculate the precise volume.

  • Injection: Restrain the mouse appropriately. The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

3.1.2 Protocol for Oral Administration (Gavage)

  • Preparation of Dosing Solution: Prepare the this compound solution in sterile water or saline as described above. A typical oral dose for D-ribose in drinking water is around 3.6 g/kg/day.[3] For a single bolus via gavage, a dose similar to the IP range can be used.

  • Animal Handling: Weigh the mouse and calculate the required volume.

  • Gavage: Use a proper-sized, ball-tipped gavage needle to deliver the solution directly into the stomach. Ensure the animal is properly restrained to prevent injury to the esophagus.

  • Post-Gavage Monitoring: Observe the animal to ensure recovery and no adverse effects.

Parameter Intraperitoneal (IP) Injection Oral Administration (Gavage/Water) References
Dosage Range 0.2 - 3.2 g/kg (bolus)3.6 g/kg/day (in water); 0.2 - 3.2 g/kg (bolus gavage)[3][4][5]
Vehicle Sterile 0.9% SalineSterile Water or Saline[4]
Pros Rapid absorption, high bioavailability, precise dosage control.Models dietary intake, less invasive if given in water.[1][6]
Cons More stressful for the animal, potential for injection site injury.Potential for incomplete absorption, stress from gavage procedure.[1][6]

Table 1: Comparison of this compound Administration Routes.

Protocol 2: Tissue Collection and Metabolite Extraction

Rapid quenching of metabolic activity is paramount to prevent post-mortem changes in metabolite levels. This is achieved by snap-freezing the tissue in liquid nitrogen immediately upon collection.

Materials:

  • Surgical tools

  • Liquid nitrogen

  • Pre-chilled 2 mL homogenization tubes with ceramic beads

  • Extraction Solvent: 80% Methanol (LC-MS Grade), pre-chilled to -80°C

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Timeline: Tissues are typically collected between 2 and 24 hours post-administration, depending on the metabolic pathway and turnover rate being investigated.

  • Euthanasia and Dissection: Euthanize the mouse using a humane, approved method. Immediately dissect the tissue of interest (e.g., liver, brain, tumor).

  • Snap-Freezing: Place the dissected tissue into a pre-labeled cryovial and immediately submerge it in liquid nitrogen. Store samples at -80°C until extraction.

  • Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Place the frozen tissue into a pre-chilled 2 mL homogenization tube containing ceramic beads.

    • Add 1 mL of ice-cold 80% methanol.[7]

    • Homogenize using a bead beater (e.g., 2-3 cycles of 20 seconds at 5,500 rpm), ensuring the sample remains cold by placing it on dry ice between cycles.

  • Extraction:

    • Incubate the homogenate for at least 30 minutes at -20°C to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new, labeled microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and detect the metabolites and their deuterated isotopologues.

Materials:

  • LC-MS/MS System (e.g., Q-Exactive or Triple Quadrupole Mass Spectrometer)

  • Chromatography Column (HILIC or ion-pair reversed-phase is recommended for polar metabolites like sugar phosphates)[8]

  • Mobile Phases (e.g., Acetonitrile, Water with buffers like ammonium acetate)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Chromatography: Separate the metabolites using an appropriate LC method. A gradient from high organic to high aqueous is typical for HILIC chromatography.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode, as sugar phosphates are readily detected as [M-H]- ions.[9]

    • Perform a full scan to identify all detectable metabolites.

    • Use data-dependent MS/MS or a targeted inclusion list to fragment ions of interest (e.g., Ribose-5-Phosphate, Sedoheptulose-7-Phosphate) to confirm their identity.

    • The key is to look for the expected mass shift. This compound has a mass of ~155 Da. Its phosphorylated form, Ribose-5-Phosphate-d5, will have a monoisotopic mass of ~235.04 Da, which is 5 Da higher than its unlabeled counterpart (~230.01 Da).

Parameter Suggested Setting Rationale References
Chromatography HILIC or Ion-Pair Reversed-PhaseExcellent retention and separation of polar sugar phosphates.[8][9]
Ionization Mode Negative ESISugar phosphates and other central metabolites ionize efficiently.[9]
Scan Type Full Scan (for discovery) and/or Targeted SIM/SRMFull scan detects all labeled species; targeted scan increases sensitivity for specific metabolites.[8]
Resolution >70,000 (for Orbitrap systems)High resolution is needed to accurately resolve isotopologues.[8]

Table 2: General Parameters for LC-MS/MS Analysis.

Data Presentation and Analysis

The output of an in vivo this compound labeling study is the mass isotopologue distribution (MID) for metabolites in the targeted pathways. The MID describes the relative abundance of each isotopic form of a metabolite (e.g., M+0 for unlabeled, M+1 for one deuterium atom, ..., M+5 for five deuterium atoms).

Example Data: The table below shows hypothetical, representative data for the fractional abundance of isotopologues for key PPP metabolites in a liver tissue sample after a this compound bolus.

Metabolite M+0 M+1 M+2 M+3 M+4 M+5
Ribose-5-Phosphate0.350.020.030.050.100.45
Sedoheptulose-7-Phosphate0.600.030.040.060.070.20
Fructose-6-Phosphate0.850.020.030.030.020.05
ATP (Ribose moiety)0.400.020.030.050.100.40

Table 3: Example Mass Isotopologue Distribution (MID) Data. Note: This is representative data for illustrative purposes.

Interpretation:

  • Ribose-5-Phosphate (R5P): The high abundance of the M+5 isotopologue (45%) indicates significant direct phosphorylation of the administered this compound tracer via ribokinase.

  • Sedoheptulose-7-Phosphate (S7P): The presence of an M+5 peak (20%) demonstrates that the labeled R5P is actively participating in the non-oxidative PPP reactions. The lower enrichment compared to R5P reflects the contribution from unlabeled, endogenous sources.

  • Fructose-6-Phosphate (F6P): The small but present M+5 peak (5%) shows flux from the PPP back into glycolysis.

  • ATP: The high M+5 enrichment in the ribose component of ATP (40%) provides a direct measure of de novo nucleotide synthesis using the exogenous ribose pool.

References

Application Note: Quantification of D-Ribose-d5 in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Ribose is a crucial pentose sugar that serves as a fundamental building block for essential biomolecules such as RNA, ATP, and other nucleotides. Its metabolism is intrinsically linked to the pentose phosphate pathway (PPP), a key metabolic route for the synthesis of NADPH and pentoses. The use of stable isotope-labeled D-Ribose, such as D-Ribose-d5, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful tool for tracing its metabolic fate and quantifying its turnover in various biological systems. This application note details the protocols for the extraction, derivatization, and quantitative analysis of this compound from biological samples, offering valuable insights for researchers in drug development and metabolic studies.

Metabolic Significance of D-Ribose

Endogenous D-ribose is primarily synthesized from glucose via the pentose phosphate pathway.[1] Exogenous D-ribose, from diet or supplementation, can also enter cellular metabolism. D-ribose is a key component of nucleotides (including ATP) and nucleic acids like RNA.[1] Its administration can bypass the rate-limiting steps of the PPP, potentially enhancing ATP production in tissues with compromised energy metabolism.[2][3] Understanding the metabolic pathways of D-ribose is crucial for studying cellular bioenergetics.[2][3]

graph D_Ribose_Metabolic_Pathway { layout=dot; rankdir="TB"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4"]; G6P [label="Glucose-6-Phosphate", fillcolor="#F1F3F4"]; PPP [label="Pentose Phosphate\nPathway (PPP)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ribose5P [label="Ribose-5-Phosphate", fillcolor="#F1F3F4"]; D_Ribose [label="D-Ribose / this compound\n(exogenous)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleotides [label="Nucleotide Synthesis\n(ATP, GTP, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RNA [label="RNA Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F6P_G3P [label="Fructose-6-P &\nGlyceraldehyde-3-P", fillcolor="#F1F3F4"];

// Edges Glucose -> G6P; G6P -> PPP; PPP -> Ribose5P; Ribose5P -> D_Ribose [dir=both]; Ribose5P -> Nucleotides; Nucleotides -> RNA; D_Ribose -> Nucleotides; Ribose5P -> F6P_G3P; F6P_G3P -> Glycolysis; }

Figure 1: Simplified metabolic pathway of D-Ribose.

Principle of GC-MS Analysis

Due to the low volatility of sugars, a derivatization step is necessary prior to GC-MS analysis.[4] A common and effective method is a two-step process involving methoximation followed by silylation. Methoxyimation converts the carbonyl group of the sugar to a methoxime, reducing the number of isomers, while silylation of the hydroxyl groups with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC analysis.

Quantitative analysis is achieved by isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard (e.g., a different isotopologue of ribose or another labeled sugar) is added to the sample. The ratio of the signal intensity of the analyte (this compound) to the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the sample.

Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol is adapted for the extraction of small molecules, including sugars, from a plasma or serum matrix.

Materials:

  • Plasma or serum samples

  • Methanol (HPLC grade)

  • Ultrapure water

  • Internal standard solution (e.g., U-¹³C₅-Ribose in water)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 800 µL of cold (-20°C) methanol/water (8:1 v/v) solution to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness using a vacuum concentrator. The dried extract is now ready for derivatization.

Derivatization: Methoxyimation followed by Silylation

Materials:

  • Dried sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Heating block or incubator

  • GC vials with inserts

Procedure:

  • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Add 40 µL of the methoxyamine hydrochloride solution to the dried sample extract.

  • Vortex briefly and incubate at 37°C for 90 minutes with gentle shaking.

  • Add 50 µL of MSTFA (with 1% TMCS) to the mixture.

  • Vortex briefly and incubate at 60°C for 60 minutes.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

graph GCMS_Workflow { layout=dot; rankdir="TB"; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

// Nodes Sample [label="Plasma/Serum Sample", fillcolor="#F1F3F4"]; Spike [label="Spike with Internal Standard", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Protein Precipitation\n(Methanol/Water)", fillcolor="#F1F3F4"]; Centrifugation [label="Centrifugation", fillcolor="#F1F3F4"]; Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4"]; Drying [label="Evaporate to Dryness", fillcolor="#F1F3F4"]; Derivatization1 [label="Step 1: Methoxyimation", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization2 [label="Step 2: Silylation (MSTFA)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Spike; Spike -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> Drying; Drying -> Derivatization1; Derivatization1 -> Derivatization2; Derivatization2 -> GCMS; GCMS -> Data; }

Figure 2: Experimental workflow for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical parameters for the analysis of TMS-derivatized sugars. These may need to be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Data Presentation

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, specific fragment ions of the derivatized this compound and the internal standard are monitored. The choice of ions should be based on their abundance and specificity from the full scan mass spectra. The mass spectrum of TMS-derivatized ribose shows characteristic fragment ions.[5]

CompoundDerivative TypeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
D-Ribose (unlabeled)Methoxy-TMS217103, 204, 319
This compound Methoxy-TMS 222 105, 209, 324
U-¹³C₅-Ribose (Int. Std.)Methoxy-TMS222106, 209, 324

Note: The exact m/z values for this compound and the internal standard need to be confirmed by analyzing the derivatized standards, as the fragmentation pattern will determine the most abundant and specific ions.

Calibration and Quantification

A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard. The peak area ratio of the this compound quantifier ion to the internal standard quantifier ion is plotted against the concentration of this compound.

Calibration LevelThis compound Conc. (µM)Internal Standard Conc. (µM)Peak Area Ratio (Analyte/IS)
10.510Example: 0.05
21.010Example: 0.10
35.010Example: 0.51
410.010Example: 1.02
525.010Example: 2.55
650.010Example: 5.10

The concentration of this compound in the biological samples is then calculated from the linear regression equation of the calibration curve.

Conclusion

The described GC-MS method, incorporating a robust sample preparation and derivatization protocol, allows for the sensitive and accurate quantification of this compound in biological matrices. This methodology is highly valuable for metabolic research, enabling the detailed investigation of pentose phosphate pathway kinetics, nucleotide metabolism, and the overall bioenergetic status of cells and tissues. The use of stable isotope tracers like this compound is a cornerstone of modern metabolomics and plays a critical role in advancing our understanding of health and disease.

References

Troubleshooting & Optimization

Technical Support Center: D-Ribose-d5 Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Ribose-d5 tracer experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your metabolic labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in metabolic tracer experiments?

This compound is a stable isotope-labeled form of D-ribose where five hydrogen atoms have been replaced with deuterium. It is used as a tracer to study the flux through metabolic pathways, particularly the pentose phosphate pathway (PPP).[1][2] By tracking the incorporation of deuterium into downstream metabolites like ATP, GTP, and other nucleotides, researchers can quantify the contribution of ribose to their synthesis.

Q2: What are the key considerations before starting a this compound tracer experiment?

Before beginning your experiment, it's crucial to consider the following:

  • Cell Line/Model System: Different cell lines and tissues have varying rates of ribose uptake and metabolism. A pilot experiment to determine the optimal labeling time is recommended.

  • Tracer Concentration: The concentration of this compound should be high enough to ensure detectable incorporation without causing metabolic perturbations.

  • Isotopic Steady State: For accurate flux analysis, it is ideal to reach an isotopic steady state where the enrichment of labeled metabolites is stable over time.[3] The time required to reach this state varies depending on the metabolic pathway and turnover rate of the metabolites of interest.

  • Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) is the most common method for analyzing this compound incorporation.[4][5] Ensure your LC-MS method is optimized for the separation and detection of ribose-containing metabolites.

Q3: What are the potential pitfalls of using a deuterium-labeled tracer like this compound?

Deuterium is heavier than hydrogen, which can sometimes lead to a "kinetic isotope effect" (KIE), where enzymatic reactions involving the C-D bond are slower than those with a C-H bond.[6][7] This can potentially alter metabolic fluxes. Additionally, back-exchange of deuterium with hydrogen from the aqueous environment can occur, leading to an underestimation of labeling. Careful experimental design and data analysis are necessary to account for these potential issues.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no incorporation of this compound into target metabolites. 1. Inefficient cellular uptake of D-Ribose. 2. Insufficient labeling time. 3. Low activity of the pentose phosphate pathway in the chosen cell line or condition. 4. Problems with metabolite extraction.1. Verify the expression of glucose/pentose transporters in your cell line. Consider using a higher concentration of this compound. 2. Perform a time-course experiment to determine the optimal labeling duration. 3. Stimulate the PPP if possible, or choose a different model system known to have higher PPP flux. 4. Optimize your extraction protocol to ensure efficient recovery of polar metabolites.
High variability in labeling between replicate samples. 1. Inconsistent cell numbers or cell health. 2. Variation in the timing of quenching/extraction. 3. Inconsistent sample handling and storage.1. Ensure accurate cell counting and viability assessment before starting the experiment. 2. Standardize the quenching and extraction procedures to minimize time-dependent variations. 3. Maintain a consistent and cold sample handling workflow. Snap-freeze samples immediately after extraction.
Unexpected labeling patterns observed in mass spectrometry data. 1. Presence of interfering compounds with similar mass-to-charge ratios. 2. In-source fragmentation or formation of adducts during mass spectrometry analysis. 3. Isotope scrambling or metabolic cycling.1. Improve chromatographic separation to resolve interfering peaks. 2. Optimize MS source parameters (e.g., cone voltage, capillary temperature) to minimize fragmentation and adduct formation. 3. Utilize metabolic flux analysis software to model and understand complex labeling patterns.
Difficulty in quantifying low-abundance labeled metabolites. 1. Insufficient sensitivity of the mass spectrometer. 2. Low isotopic enrichment of the precursor pool.1. Use a more sensitive mass spectrometer or a targeted MS method like selected reaction monitoring (SRM).[8] 2. Increase the concentration of this compound or the labeling time to boost the signal.

Data Presentation

Effective data presentation is crucial for interpreting the results of your this compound tracer experiments. Below are examples of how to structure your quantitative data.

Table 1: Isotopic Enrichment of Key Metabolites Following this compound Labeling

MetaboliteUnlabeled (M+0) (%)Labeled (M+5) (%)
ATP45.3 ± 3.154.7 ± 3.1
GTP52.1 ± 4.547.9 ± 4.5
Ribose-5-Phosphate25.8 ± 2.774.2 ± 2.7
UTP60.2 ± 5.039.8 ± 5.0
CTP58.9 ± 4.841.1 ± 4.8

Data are presented as mean ± standard deviation for n=3 biological replicates.

Table 2: Relative Abundance of Isotopologues in ATP

IsotopologueRelative Abundance (%)
M+045.3
M+15.2
M+22.1
M+34.8
M+41.9
M+540.7

This table provides a more detailed view of the labeling pattern in a specific metabolite.

Experimental Protocols

Protocol 1: this compound Labeling in Cultured Cells

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Media Preparation: Prepare culture medium containing the desired concentration of this compound. A common starting point is to replace the glucose in the medium with an equivalent concentration of this compound.

  • Labeling: Remove the standard culture medium and replace it with the this compound containing medium. Incubate the cells for the desired labeling period (e.g., 2, 6, 12, or 24 hours).

  • Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the protein and debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS.

Protocol 2: LC-MS Analysis of Nucleotides

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like nucleotides.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of nucleotides.

  • Data Acquisition: Acquire data in full scan mode to identify all labeled species and in a targeted manner (e.g., SRM) for accurate quantification.

  • Data Analysis: Use specialized software to determine the isotopic enrichment and relative abundance of different isotopologues for each metabolite of interest.

Visualizations

Signaling Pathway: D-Ribose Metabolism

D_Ribose_Metabolism cluster_ppp Pentose Phosphate Pathway This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) Pentose Transporter Ribose-5-Phosphate-d5 Ribose-5-Phosphate-d5 This compound (intracellular)->Ribose-5-Phosphate-d5 Ribokinase PRPP-d5 PRPP-d5 Ribose-5-Phosphate-d5->PRPP-d5 PRPP Synthetase Ribose-5-Phosphate Ribose-5-Phosphate Nucleotide Synthesis Nucleotide Synthesis PRPP-d5->Nucleotide Synthesis ATP-d5 ATP-d5 Nucleotide Synthesis->ATP-d5 GTP-d5 GTP-d5 Nucleotide Synthesis->GTP-d5 UTP-d5 UTP-d5 Nucleotide Synthesis->UTP-d5 CTP-d5 CTP-d5 Nucleotide Synthesis->CTP-d5 Glucose-6-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate->Ribose-5-Phosphate Oxidative PPP

Caption: Metabolic fate of this compound tracer.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Experiment Preparation cluster_label 2. Isotope Labeling cluster_sample_proc 3. Sample Processing cluster_analysis 4. Data Acquisition & Analysis A Cell Seeding C Incubate Cells with This compound Medium A->C B Prepare this compound Labeling Medium B->C D Quench Metabolism (e.g., with cold solvent) C->D E Extract Metabolites D->E F Separate Supernatant E->F G LC-MS Analysis F->G H Data Processing (Peak Integration, Isotope Correction) G->H I Metabolic Flux Analysis H->I

Caption: this compound tracer experiment workflow.

Logical Troubleshooting Flow

Troubleshooting_Flow rect_node rect_node start_node Start Troubleshooting q1 Low/No Labeling? start_node->q1 end_node end_node q2 High Variability? q1->q2 No a1 Check Cell Viability & Uptake Increase Labeling Time/Concentration Optimize Extraction q1->a1 Yes q3 Unexpected Peaks? q2->q3 No a2 Standardize Cell Number Standardize Quenching Time Ensure Consistent Sample Handling q2->a2 Yes q3->end_node Experiment Successful a3 Optimize Chromatography Adjust MS Source Parameters Use High-Resolution MS q3->a3 Yes a1->end_node Resolved a2->end_node Resolved a3->end_node Resolved

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Optimizing D-Ribose-d5 Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of D-Ribose-d5 for cellular labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of exogenous this compound in cultured cells?

A1: Exogenously supplied this compound is transported into the cell and primarily phosphorylated by ribokinase (RBKS) to form D-Ribose-5-phosphate-d5 (R-5-P-d5). This central metabolite can then enter two major pathways:

  • Pentose Phosphate Pathway (PPP): R-5-P-d5 can be converted into intermediates of the glycolytic pathway, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can be used for ATP production.[1][2]

  • Nucleotide Synthesis: R-5-P-d5 is a precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo and salvage pathways of nucleotide synthesis. This leads to the incorporation of the d5-label into RNA, DNA, and nucleotide cofactors like ATP.[1][3][4]

Q2: What is a recommended starting concentration for this compound in my cell culture medium?

A2: Based on cytotoxicity studies of unlabeled D-ribose, a starting concentration in the low millimolar range (1-5 mM) is recommended. Studies have shown that D-ribose concentrations of 10 mM and higher can lead to decreased cell viability in cell lines such as SH-SY5Y and HEK293T.[5][6] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that balances high labeling efficiency with minimal cytotoxicity.

Q3: How long should I incubate my cells with this compound for optimal labeling?

A3: For stable isotope labeling to be effective, it is generally recommended to culture cells for at least five population doublings in the presence of the labeled compound. This ensures that the isotopic label is fully incorporated into newly synthesized biomolecules. The optimal incubation time will depend on the proliferation rate of your specific cell line.

Q4: Can this compound labeling affect cellular signaling pathways?

A4: Yes, high concentrations of D-ribose can induce non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs).[5][6][7] The accumulation of AGEs can activate the Receptor for Advanced Glycation End Products (RAGE) signaling pathway, which is associated with cellular stress, inflammation, and in some cases, activation of the NLRP3 inflammasome.[8] It is therefore important to use the lowest effective concentration of this compound to minimize these off-target effects.

Troubleshooting Guides

Issue 1: Low Incorporation of this compound into RNA/DNA
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve (e.g., 0.5, 1, 2.5, 5, 10 mM) to identify the optimal concentration for your cell line. Analyze both labeling efficiency and cell viability.
Competition from Unlabeled Ribose Sources Ensure the base medium is ribose-free. Standard media can contain low levels of unlabeled ribose. Use dialyzed serum to minimize the introduction of unlabeled nucleosides and other small molecules.
Insufficient Incubation Time Confirm the doubling time of your cell line under experimental conditions. Extend the labeling period to ensure at least five cell divisions have occurred.
Slow Metabolic Activity Ensure cells are in the logarithmic growth phase during labeling. Serum starvation or contact inhibition can reduce metabolic activity and nucleotide synthesis.
Inefficient Cellular Uptake While D-ribose uptake is generally efficient, ensure that high glucose concentrations in the medium are not limiting the transport of this compound if they share transporters.
Issue 2: Observed Cytotoxicity or Changes in Cell Morphology
Possible Cause Troubleshooting Step
This compound Concentration is Too High Reduce the concentration of this compound. Even concentrations below 10 mM may be toxic to sensitive cell lines. Refer to your dose-response experiment to select a non-toxic concentration.
Formation of Advanced Glycation End Products (AGEs) High concentrations of ribose can lead to the formation of cytotoxic AGEs.[5][6][7] Lowering the this compound concentration is the primary solution. You can also test for AGEs formation using commercially available ELISA kits.
Contamination of this compound Stock Ensure the this compound stock solution is sterile and free of contaminants. Filter-sterilize the stock solution before adding it to the culture medium.
Alteration of Media Osmolarity High concentrations of any supplement can alter the osmolarity of the culture medium, leading to cellular stress. If using high concentrations, consider adjusting the osmolarity of the control medium as well.

Data Summary

Table 1: Effect of D-Ribose Concentration on Cell Viability

Cell LineD-Ribose ConcentrationIncubation TimeEffect on ViabilityReference
SH-SY5Y10 mM2 daysSignificant decrease[5][6]
SH-SY5Y50 mM2 daysSignificant decrease (p<0.01)[5][6]
HEK293T10 mM2 daysSignificant decrease[5][6]
HEK293T50 mM2 daysSignificant decrease (p<0.01)[5][6]
Human Lymphocytes25-50 mM-Cytotoxic[9]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a dose-response experiment to find the highest concentration of this compound that can be used without significant cytotoxicity.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-4 days).

  • Preparation of this compound Media: Prepare culture medium containing a range of this compound concentrations (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 mM). Ensure the base medium is free of unlabeled ribose and supplement with dialyzed serum.

  • Labeling: After allowing cells to adhere overnight, replace the medium with the prepared this compound media.

  • Incubation: Culture the cells for a period equivalent to at least two cell doublings (e.g., 48-72 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or PrestoBlue™ assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against this compound concentration. The optimal concentration will be the highest concentration that does not result in a significant decrease in cell viability compared to the untreated control.

Protocol 2: Quantification of this compound Incorporation into RNA by LC-MS/MS

This protocol provides a general workflow for measuring the percentage of d5-labeled ribose in total RNA.

  • Cell Culture and RNA Extraction: Culture cells with the optimized concentration of this compound for at least five population doublings. Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).

  • RNA Hydrolysis:

    • To 1-5 µg of total RNA, add nuclease P1 buffer.

    • Add nuclease P1 and incubate at 37°C for 2-4 hours to digest the RNA into mononucleotides.

    • Add a phosphatase (e.g., bacterial alkaline phosphatase) and incubate at 37°C for 1-2 hours to dephosphorylate the mononucleotides to nucleosides.

  • Sample Cleanup: Remove enzymes by protein precipitation (e.g., with cold acetonitrile) or using a microspin filter. Dry the sample in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Resuspend the dried nucleosides in an appropriate buffer for mass spectrometry (e.g., 5% acetonitrile in water).

    • Inject the sample onto a reverse-phase C18 column for chromatographic separation.

    • Use a mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the unlabeled and labeled forms of the canonical ribonucleosides (Adenosine, Guanosine, Cytidine, Uridine).

    • Transitions to Monitor:

      • Unlabeled Ribose: Precursor ion (e.g., Adenosine: m/z 268.1) -> Product ion (Adenosine base: m/z 136.1)

      • d5-Labeled Ribose: Precursor ion (e.g., Adenosine-d5: m/z 273.1) -> Product ion (Adenosine base: m/z 136.1)

  • Data Analysis: Calculate the percentage of incorporation for each nucleoside by determining the ratio of the peak area of the labeled nucleoside to the total peak area (labeled + unlabeled).

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Incubation cluster_analysis Analysis cluster_optimization Optimization Loop start Seed Cells prep_media Prepare this compound Labeling Medium start->prep_media add_media Add Labeling Medium to Cells prep_media->add_media incubate Incubate for ≥5 Population Doublings add_media->incubate harvest Harvest Cells incubate->harvest viability Assess Cell Viability incubate->viability Dose-Response extract Extract Biomolecules (e.g., RNA) harvest->extract analyze Analyze by LC-MS/MS extract->analyze quantify Quantify d5 Incorporation analyze->quantify viability->prep_media Adjust Concentration metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular d_ribose_d5_ext This compound d_ribose_d5_int This compound d_ribose_d5_ext->d_ribose_d5_int Transporter r5p_d5 Ribose-5-Phosphate-d5 d_ribose_d5_int->r5p_d5 Ribokinase ages AGEs d_ribose_d5_int->ages (High Conc.) Non-enzymatic Glycation ppp Pentose Phosphate Pathway (PPP) r5p_d5->ppp nucleotide_syn Nucleotide Synthesis r5p_d5->nucleotide_syn PRPP Synthase glycolysis Glycolysis ppp->glycolysis atp ATP nucleotide_syn->atp rna_dna RNA/DNA nucleotide_syn->rna_dna glycolysis->atp rage RAGE Signaling ages->rage stress Cellular Stress/ Inflammation rage->stress

References

Technical Support Center: D-Ribose-d5 Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor incorporation of D-Ribose-d5 in cell culture experiments. The information is tailored for scientists and professionals in drug development and related fields.

Troubleshooting Poor this compound Incorporation

Low incorporation of this compound into cellular components like RNA and DNA can be frustrating. This guide provides a structured approach to identifying and resolving common issues.

FAQs: Quick Troubleshooting

Q1: My this compound enrichment is very low. What are the most common initial checks?

A1: Start with the basics:

  • Cell Health and Viability: Ensure your cells are healthy, proliferating, and within an optimal passage number. High passage numbers can lead to altered metabolic activity.[1][2]

  • This compound Concentration: Verify the concentration of this compound in your culture medium. Inadequate concentration is a primary cause of low enrichment.

  • Incubation Time: Confirm that the incubation time is sufficient for detectable incorporation. For many cell lines, this can range from several hours to overnight.

  • Medium Composition: Check for high concentrations of unlabeled ribose or other sugars in your basal medium or serum, which will compete with and dilute the labeled ribose.

Q2: Could the this compound be toxic to my cells?

A2: While D-Ribose is a natural sugar, high concentrations can be cytotoxic to some cell lines.[3][4] This can lead to reduced metabolic activity and, consequently, lower incorporation of the label.

  • Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Monitor cell viability using methods like MTT or trypan blue exclusion. A significant decrease in cell viability was observed in SH-SY5Y and HEK293T cells at D-ribose concentrations of 10 mM and 50 mM after 2 days of treatment.[3]

Q3: How does the confluency of my cell culture affect labeling?

A3: Cell confluency significantly impacts metabolic activity.

  • Low Confluency: Cells may be in a lag phase of growth with lower rates of nucleic acid synthesis.

  • High Confluency (Contact Inhibition): Many cell lines slow down their proliferation and metabolic rates, which will reduce the incorporation of this compound.

  • Recommendation: Seed cells to reach 70-90% confluency at the time of harvest for optimal metabolic activity and label incorporation.

Q4: Can the serum in my culture medium interfere with labeling?

A4: Yes, serum can contain unlabeled ribose and other nucleosides that compete with this compound for uptake and incorporation.

  • Recommendation: Consider reducing the serum concentration during the labeling period or using dialyzed fetal bovine serum (FBS) to remove small molecules like unlabeled ribose. However, be aware that serum starvation can also alter nucleotide biosynthesis pathways.[5][6][7]

Q5: How stable is this compound in my culture medium?

A5: The stability of deuterated ribose in culture medium at 37°C is a critical factor. While specific data on this compound stability is limited, general considerations for sugars in culture media apply.

  • Recommendation: Prepare fresh this compound containing medium for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. For long-term storage of this compound stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Troubleshooting Workflow

If initial checks do not resolve the issue, a more systematic approach is necessary. The following diagram outlines a logical troubleshooting workflow.

TroubleshootingWorkflow Troubleshooting Poor this compound Incorporation cluster_viability Cell Health cluster_params Experimental Parameters cluster_medium Culture Medium cluster_analysis Analytical Method start Start: Poor this compound Incorporation check_viability Assess Cell Viability and Health start->check_viability viability_ok Viability > 90%? check_viability->viability_ok check_experimental_params Review Experimental Parameters concentration_ok Optimal this compound Concentration? check_experimental_params->concentration_ok check_medium Analyze Culture Medium serum_ok Using Dialyzed Serum? check_medium->serum_ok check_analysis Verify Analytical Method extraction_ok Efficient Extraction? check_analysis->extraction_ok end_success Success: Optimal Incorporation end_fail Further Investigation Needed viability_ok->check_experimental_params Yes optimize_cells Optimize Cell Culture Conditions (e.g., lower passage number, check for contamination) viability_ok->optimize_cells No optimize_cells->check_viability optimize_cells->end_fail incubation_ok Sufficient Incubation Time? concentration_ok->incubation_ok Yes optimize_concentration Perform Dose-Response Curve concentration_ok->optimize_concentration No confluency_ok Optimal Cell Confluency? incubation_ok->confluency_ok Yes optimize_incubation Perform Time-Course Experiment incubation_ok->optimize_incubation No confluency_ok->check_medium Yes optimize_confluency Adjust Seeding Density confluency_ok->optimize_confluency No optimize_concentration->check_experimental_params optimize_concentration->end_fail optimize_incubation->check_experimental_params optimize_incubation->end_fail optimize_confluency->check_experimental_params optimize_confluency->end_fail serum_ok->check_analysis Yes optimize_serum Switch to Dialyzed Serum or Reduce Serum % serum_ok->optimize_serum No optimize_serum->check_medium optimize_serum->end_fail ms_params_ok Correct MS Parameters? extraction_ok->ms_params_ok Yes optimize_extraction Validate Extraction Protocol extraction_ok->optimize_extraction No ms_params_ok->end_success Yes optimize_ms Calibrate MS and Check Transitions ms_params_ok->optimize_ms No optimize_extraction->check_analysis optimize_extraction->end_fail optimize_ms->check_analysis optimize_ms->end_fail

Caption: A step-by-step workflow for troubleshooting poor this compound incorporation.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Labeling
Cell TypeThis compound Concentration (mM)Incubation Time (hours)Notes
General Mammalian Cells1 - 106 - 24Start with a lower concentration and optimize based on cell tolerance and incorporation efficiency.
Cancer Cell Lines5 - 2512 - 48May tolerate higher concentrations, but cytotoxicity should be assessed.
Primary Cells0.5 - 512 - 24Generally more sensitive; use lower concentrations and monitor viability closely.

Note: This table provides general starting points. Optimal conditions must be determined empirically for each cell line and experimental setup.

Table 2: Potential Effects of D-Ribose on Cell Viability
Cell LineD-Ribose Concentration (mM)Incubation TimeObserved EffectReference
SH-SY5Y (neuroblastoma)102 daysSignificant decrease in viability[3]
SH-SY5Y (neuroblastoma)502 daysSignificant decrease in viability[3]
HEK293T (embryonic kidney)102 daysSignificant decrease in viability[3]
HEK293T (embryonic kidney)502 daysSignificant decrease in viability[3]
Quiescent PBMCs25 - 50Not specifiedCytotoxic[8][9]

Experimental Protocols

Protocol 1: General this compound Metabolic Labeling of Adherent Cells
  • Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare complete culture medium containing the desired concentration of this compound. It is recommended to use medium with dialyzed FBS to minimize competition from unlabeled ribose.

  • Labeling: Once cells have reached the desired confluency, aspirate the existing medium and replace it with the this compound labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites by LC-MS/MS to determine the incorporation of this compound into ribonucleosides.

Protocol 2: Quantification of this compound Labeled Ribonucleosides by LC-MS/MS
  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or by vacuum centrifugation. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of an appropriate acid (e.g., formic acid), for the separation of ribonucleosides.

  • Mass Spectrometry Analysis:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for both unlabeled and this compound labeled ribonucleosides (e.g., adenosine, guanosine, cytidine, uridine).

    • The mass shift corresponding to the deuterium labeling will be used for quantification.

  • Data Analysis: Calculate the percentage of this compound incorporation by comparing the peak areas of the labeled and unlabeled ribonucleosides.

Signaling Pathways and Workflows

This compound Incorporation Pathway

The following diagram illustrates the metabolic pathway for the incorporation of this compound into nucleotides.

Ribose_Pathway D_Ribose_d5_ext This compound (extracellular) D_Ribose_d5_int This compound (intracellular) D_Ribose_d5_ext->D_Ribose_d5_int Transport Ribose_5P_d5 Ribose-5-Phosphate-d5 D_Ribose_d5_int->Ribose_5P_d5 Ribokinase PRPP_d5 PRPP-d5 Ribose_5P_d5->PRPP_d5 PRPP Synthetase Nucleotides_d5 Nucleotides-d5 (ATP, GTP, etc.) PRPP_d5->Nucleotides_d5 De Novo & Salvage Pathways RNA_DNA_d5 RNA/DNA-d5 Nucleotides_d5->RNA_DNA_d5 Polymerases

Caption: Metabolic pathway of this compound incorporation into nucleotides.

This technical support center provides a comprehensive resource for researchers to troubleshoot and optimize their this compound labeling experiments, ensuring more reliable and reproducible results.

References

Improving mass spectrometry sensitivity for D-Ribose-d5.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve mass spectrometry sensitivity for D-Ribose-d5.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high sensitivity for this compound in mass spectrometry challenging?

A: Sugars like D-Ribose are inherently difficult to analyze via mass spectrometry due to their high hydrophilicity and the absence of basic sites that can be easily protonated.[1] This results in poor ionization efficiency, particularly with electrospray ionization (ESI), leading to low signal intensity.

Q2: What is the purpose of chemical derivatization for ribose analysis?

A: Chemical derivatization is a common strategy used to improve the analysis of carbohydrates.[2] The primary goals are to enhance ionization efficiency, improve chromatographic separation and peak shape, and stabilize labile molecules.[1][3] For gas chromatography (GC-MS), it increases volatility, while for liquid chromatography (LC-MS), it can increase hydrophobicity for better retention on reversed-phase columns.

Q3: Which ionization technique is recommended for this compound analysis, ESI or MALDI?

A: While Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for carbohydrate analysis, Electrospray Ionization (ESI) is the dominant ion source for quantitative studies.[1][3] This is because ESI is directly compatible with online liquid chromatography (LC) coupling, which is essential for separating this compound from complex biological matrices and minimizing matrix effects.[1][3]

Q4: What are matrix effects and how do they impact this compound quantification?

A: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[4] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative results.[4][5][6]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

Q: I am observing very low signal intensity for this compound. What are the primary causes and solutions?

A: Low signal intensity is a common problem in ribose analysis. The following workflow and table outline potential causes and corrective actions.

low_signal_workflow cluster_ionization Ionization & MS Checks cluster_derivatization Derivatization Checks start Low this compound Signal check_ionization Step 1: Review Ionization & MS Parameters start->check_ionization check_derivatization Step 2: Evaluate Derivatization check_ionization->check_derivatization Parameters Optimized? ion_params Optimize Source: - Capillary Voltage - Gas Flow/Temp ms_params Optimize MRM: - Precursor/Product Ions - Collision Energy check_chromatography Step 3: Assess Chromatography check_derivatization->check_chromatography Derivatization Complete? deriv_reagent Confirm Reagent Stability & Reaction Efficiency deriv_protocol Verify Protocol: - Temperature - Incubation Time check_sample_prep Step 4: Investigate Sample Prep & Matrix Effects check_chromatography->check_sample_prep Peak Shape Good? solution Signal Improved check_sample_prep->solution Matrix Effects Mitigated? matrix_effects cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement analyte Analyte (this compound) source ESI Source (Limited Droplet Surface/Charge) analyte->source matrix Matrix Components (Salts, Lipids, etc.) matrix->source Competition suppression_ion Reduced Analyte Ions source->suppression_ion Interference enhancement_ion Increased Analyte Ions source->enhancement_ion Facilitation (Less Common) ms_suppressed Mass Spectrometer (Low Signal) suppression_ion->ms_suppressed ms_enhanced Mass Spectrometer (High Signal) enhancement_ion->ms_enhanced

References

Resolving co-eluting peaks in D-Ribose-d5 LC-MS analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Ribose-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly the challenge of co-eluting peaks in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound and endogenous D-Ribose peaks co-eluting?

Co-elution in this context is common because this compound (the internal standard) and endogenous D-Ribose are chemically identical, differing only in isotopic mass. Chromatographic techniques like HPLC separate molecules based on their physicochemical properties (e.g., polarity, size, charge), which are nearly identical between these two compounds. Therefore, they are expected to co-elute. The purpose of the mass spectrometer is to differentiate and separately quantify them based on their mass-to-charge ratio (m/z).

Q2: What other compounds commonly co-elute with this compound?

Besides endogenous D-Ribose, other pentose isomers such as arabinose, xylose, and lyxose are frequent sources of interference.[1] These sugars have the same molecular weight and similar polarity, making them difficult to separate chromatographically. Additionally, complex biological matrices can introduce components that inadvertently co-elute, causing ion suppression or enhancement.[2][3]

Q3: How can I confirm that I have a co-elution problem and not just poor peak shape?

A key indicator of co-elution is observing peak fronting, tailing, or the appearance of a "shoulder" on the main peak.[4][5] To confirm, you can use your mass spectrometer's detector. By acquiring spectra across the entire peak, you can check for consistency. If the mass spectra change from the beginning to the end of the peak, it indicates that more than one compound is eluting at that time.[5] Injecting a pure standard of this compound can also help verify the expected peak shape in the absence of interferences.[4]

Q4: My injection solvent is mostly water to dissolve the sample, but my mobile phase is high in acetonitrile. Could this be a problem?

Yes, this is a significant issue in Hydrophilic Interaction Liquid Chromatography (HILIC), the common mode for sugar analysis.[6] Injecting a sample in a solvent that is much "stronger" (more aqueous) than the mobile phase can lead to severe peak distortion and broadening.[7] This happens because the sample doesn't focus properly at the head of the column.[7] It is critical to dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible (i.e., high organic content).[8]

Troubleshooting Guides

Guide 1: Optimizing HILIC Chromatography to Resolve Isomeric Sugars

Co-elution of D-Ribose with other pentose isomers is a primary challenge. This guide provides a systematic approach to optimizing your HILIC method to improve resolution.

Logical Workflow for HILIC Method Optimization

HILIC_Optimization cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Column & Temperature cluster_3 Phase 4: Finalization Start Identify Co-elution Problem (e.g., with Xylose) CheckSolvent Verify Injection Solvent Matches Initial Mobile Phase (>80% ACN) Start->CheckSolvent ModifyGradient Adjust Gradient Slope (Make it shallower) CheckSolvent->ModifyGradient Solvent OK CheckBuffer Optimize Buffer pH & Concentration (e.g., Ammonium Acetate, pH 4-6) ModifyGradient->CheckBuffer ChangeTemp Adjust Column Temperature (Try 30°C, 40°C, 50°C) CheckBuffer->ChangeTemp ChangeColumn Test Alternative HILIC Column (e.g., Amide, Diol) ChangeTemp->ChangeColumn ReEquilibrate Ensure Sufficient Re-equilibration Time (>10 column volumes) ChangeColumn->ReEquilibrate End Resolution Achieved ReEquilibrate->ModifyGradient Needs More Tuning ReEquilibrate->End Resolution OK

Caption: Workflow for systematic HILIC method development.

Detailed Methodologies

  • Adjust the Gradient: A shallow gradient provides more time for analytes to interact with the stationary phase, often improving the separation of closely eluting compounds. Start with a high percentage of organic solvent (e.g., 90% acetonitrile) and slowly decrease it over a longer period.[9]

  • Optimize Mobile Phase Buffer: The choice of buffer, its concentration, and pH can alter the selectivity of the separation. For sugars, ammonium acetate or ammonium formate are common. Experiment with different pH values, as this can affect the ionization state of the silica stationary phase and analyte-phase interactions.

  • Change Column Temperature: Temperature affects mobile phase viscosity and reaction kinetics. Systematically testing different column temperatures (e.g., in 10°C increments) can sometimes be sufficient to resolve co-eluting peaks.[9]

  • Select an Alternative Stationary Phase: Not all HILIC columns are the same. If an unmodified silica column is not providing resolution, consider a bonded phase like an amide or diol column. These offer different selectivities for polar compounds.[10][11]

Data Presentation: Impact of Gradient Slope on Resolution

The following table illustrates how changing the gradient profile can improve the resolution between this compound and a co-eluting isomer, Xylose.

ParameterMethod A (Fast Gradient)Method B (Shallow Gradient)
Gradient 5% to 40% B in 5 min5% to 25% B in 10 min
This compound RT (min) 4.318.15
Xylose RT (min) 4.358.39
Resolution (Rs) 0.85 (Co-eluting)1.52 (Baseline Resolved)
Guide 2: Minimizing Matrix Effects Through Sample Preparation

Matrix effects occur when other molecules from the sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, causing signal suppression or enhancement.[3] Proper sample preparation is the most effective way to mitigate this.

Workflow for Sample Preparation Method Selection

Sample_Prep_Workflow cluster_ppt Simple Matrix cluster_spe Complex Matrix Start Sample Received (e.g., Plasma, Urine) IsMatrixComplex Is the Matrix Complex? (e.g., high protein/lipid) Start->IsMatrixComplex PPT Protein Precipitation (PPT) (e.g., Acetonitrile or Methanol) IsMatrixComplex->PPT No SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) IsMatrixComplex->SPE Yes Evap Evaporate & Reconstitute in Initial Mobile Phase PPT->Evap Analysis LC-MS Analysis Evap->Analysis Wash Wash to Remove Interferences SPE->Wash Elute Elute Analyte Wash->Elute Elute->Analysis

Caption: Decision workflow for sample preparation.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • Objective: To remove proteins from plasma or serum samples.

  • Procedure:

    • To 100 µL of sample, add 400 µL of ice-cold acetonitrile containing the this compound internal standard.[12]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[12]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent that matches your initial LC mobile phase (e.g., 90:10 acetonitrile:water).

Protocol 2: Solid-Phase Extraction (SPE)

  • Objective: To provide a cleaner sample extract by selectively retaining the analyte while washing away interferences.[13]

  • Procedure:

    • Condition: Condition an SPE cartridge (e.g., a mixed-mode polymeric sorbent) with methanol followed by water.

    • Load: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

    • Wash: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.

    • Elute: Elute D-Ribose with a stronger solvent (e.g., 5% formic acid in acetonitrile).

    • Evaporate and reconstitute as described in the PPT protocol.

Data Presentation: Comparison of Sample Preparation Techniques

TechniqueAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD)
Protein Precipitation 95 ± 5%-45% (Suppression)< 15%
Solid-Phase Extraction 88 ± 7%-8% (Minimal Suppression)< 5%

Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent - 1) * 100. A negative value indicates ion suppression.

This table demonstrates that while PPT offers high recovery, SPE provides a much cleaner extract with significantly reduced matrix effects, leading to better precision (lower RSD).[14]

References

Ensuring complete cell lysis for D-Ribose-d5 extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure complete cell lysis for the accurate extraction and quantification of D-Ribose-d5.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step before cell lysis when analyzing intracellular metabolites like this compound?

The most critical preliminary step is quenching.[1] Quenching rapidly halts all enzymatic activity, ensuring that the metabolic profile of the cells is frozen at the moment of harvesting.[1][2] This prevents the degradation or alteration of metabolites like this compound, providing a more accurate representation of the cell's state.[1][3] Common quenching methods involve the rapid introduction of a cold solvent, such as ice-cold methanol, or snap-freezing the cells in liquid nitrogen.[2][4]

Q2: Which cell lysis methods are most effective for extracting small, polar molecules like this compound?

For small molecules, chemical lysis methods using organic solvents are highly effective.[5] A common and efficient approach for metabolomics is extraction with a cold solvent mixture, such as methanol/chloroform/water, which both lyses the cells and extracts the metabolites simultaneously.[6][7] This method effectively disrupts cell membranes and denatures proteins while solubilizing small polar molecules.[6][8] Combining solvent extraction with a mechanical disruption method like bead beating or sonication can further enhance extraction efficiency, especially for cells that are difficult to lyse.[6][9]

Q3: My this compound yield is consistently low. What are the potential causes and troubleshooting steps?

Low metabolite yield can stem from several issues. The primary culprits are often incomplete cell lysis, metabolite degradation, or loss during sample preparation.

  • Incomplete Lysis: The chosen lysis method may not be robust enough for your specific cell type.[10] If using a gentle method, consider switching to a more rigorous one or combining methods (e.g., solvent extraction with sonication).[6][11] For adherent cells, ensure you are scraping thoroughly to collect all cell material.[4]

  • Metabolite Degradation: This can occur if quenching is not performed rapidly and effectively.[3] Ensure all steps are performed on ice or at 4°C to minimize enzymatic activity.[10][12] The use of a quenching solution containing an acid, such as formic acid, can also help to completely inactivate enzymes.[3]

  • Sample Loss: Adherent cells may not be fully detached from the culture plate.[4] After adding the extraction solvent, it is crucial to scrape the entire surface of the plate to release all cells.[7] During phase separation in liquid-liquid extractions, ensure you are collecting the correct phase (the polar/aqueous phase for this compound).

Q4: The viscosity of my cell lysate is very high, making it difficult to handle. What causes this and how can I fix it?

High viscosity in a cell lysate is typically caused by the release of genomic DNA and long strands of RNA.[10] This can be resolved by adding a nuclease, such as DNase I or a universal nuclease like Benzonase®, to the lysis buffer to break down the nucleic acids.[10]

Q5: How can I visually confirm that my cells have been effectively lysed?

A simple way to check for lysis is to use a microscope. Take a small aliquot of the cell suspension before and after the lysis procedure. Under the microscope, intact cells will appear rounded and phase-bright, whereas lysed cells will appear as "ghosts" or you will only see cell debris. While this method is not quantitative, it provides a quick qualitative check of lysis efficiency.

Comparison of Common Cell Lysis Methods for Metabolite Extraction

The selection of a lysis method depends on the cell type, the target molecule, and the downstream application.[13][14] The following table summarizes and compares methods suitable for small molecule extraction.

Lysis MethodPrincipleSuitability for this compoundAdvantagesDisadvantages
Solvent Extraction Organic solvents (e.g., Methanol, Acetonitrile) disrupt lipid membranes and denature proteins.[5][8]Excellent Highly efficient for small molecules, combines lysis and extraction, effectively quenches metabolism.May not be sufficient for cells with tough walls; requires optimization of solvent ratios.
Bead Beating High-speed agitation with small ceramic or glass beads physically grinds open cells.[5][15]Good Very effective for a wide range of cells, including those with tough walls.Can generate heat, potentially degrading sensitive metabolites; requires specialized equipment.
Sonication High-frequency sound waves create cavitation bubbles that implode and generate shear forces, disrupting cell membranes.[14][15]Good Effective and widely used.[5]Can generate significant heat, requiring cooling measures; may degrade some metabolites if overexposed.[11][16]
Freeze-Thaw Cycles Repeated cycles of freezing and thawing cause ice crystals to form and rupture the cell membrane.[14][15]Moderate Gentle method that does not require special reagents.Can be time-consuming; may not be sufficient for complete lysis on its own and often requires combination with other methods.[14]
High-Pressure Homogenization Forces cell suspension through a narrow valve at high pressure, causing disruption due to shear stress and pressure drop.[13][15]Good Highly efficient and scalable, suitable for large sample volumes.Requires expensive, specialized equipment; can generate heat.

Recommended Experimental Protocol: this compound Extraction from Adherent Mammalian Cells

This protocol uses a solvent-based method, which is highly effective for quenching metabolism and extracting small polar metabolites.

Materials:

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water (HPLC-grade)

  • Cell scraper

  • Phosphate-Buffered Saline (PBS), 37°C

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge (4°C)

Methodology:

  • Cell Culture: Grow adherent cells in a 10 cm culture dish until they reach the desired confluency.

  • Quenching: Remove the culture medium. To rapidly halt metabolism, immediately place the dish on a bed of dry ice or an ice-cold metal plate.[8]

  • Washing: Quickly wash the cells by adding 5 mL of 37°C PBS, swirling, and immediately aspirating the PBS.[4] This step removes any remaining extracellular media.

  • Lysis and Extraction: Add 1.5 mL of pre-chilled (-80°C) 80% methanol extraction solvent directly to the plate.[7]

  • Cell Scraping: Immediately use a cell scraper to thoroughly scrape the entire surface of the dish to detach and suspend the cells in the extraction solvent.[4][7]

  • Collection: Pipette the entire cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube.[4][7]

  • Pellet Debris: Centrifuge the tube at >13,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[4][7]

  • Supernatant Transfer: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new clean tube. Avoid disturbing the pellet.

  • Storage: Store the metabolite extract at -80°C until analysis.

Visual Guides

Experimental Workflow for this compound Extraction

cluster_workflow Extraction Workflow Harvest 1. Cell Harvesting & Quenching Wash 2. Quick PBS Wash Harvest->Wash Lysis 3. Add Cold Solvent & Scrape Wash->Lysis Collect 4. Collect Lysate Lysis->Collect Centrifuge 5. Centrifuge at 4°C Collect->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Analysis 7. LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for this compound extraction from cell culture.

Troubleshooting Guide for Low Metabolite Yield

cluster_troubleshooting Troubleshooting Low Yield Start Problem: Low this compound Yield CheckLysis Cause: Incomplete Lysis? Start->CheckLysis CheckDegradation Cause: Metabolite Degradation? Start->CheckDegradation CheckLoss Cause: Sample Loss? Start->CheckLoss Sol_Lysis1 Action: Use stronger lysis method (e.g., add sonication) CheckLysis->Sol_Lysis1 Sol_Lysis2 Action: Ensure thorough scraping CheckLysis->Sol_Lysis2 Sol_Degradation1 Action: Confirm rapid quenching (use liquid N2 or dry ice) CheckDegradation->Sol_Degradation1 Sol_Degradation2 Action: Keep all samples and reagents on ice CheckDegradation->Sol_Degradation2 Sol_Loss1 Action: Re-scrape plate after initial lysate collection CheckLoss->Sol_Loss1 Sol_Loss2 Action: Check correct phase is collected CheckLoss->Sol_Loss2

Caption: Decision tree for troubleshooting low this compound yield.

References

Validation & Comparative

D-Ribose-d5 vs. 13C-Ribose: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of isotopic tracer is critical for accurately mapping metabolic pathways. This guide provides an objective comparison of D-Ribose-d5 and 13C-ribose for metabolic tracing, supported by experimental principles and data interpretation strategies.

In the realm of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical reactions that sustain life. D-ribose, a central component of nucleotides, coenzymes, and the pentose phosphate pathway (PPP), is a key molecule of interest. When labeled with stable isotopes such as deuterium (D or ²H) or carbon-13 (¹³C), its journey through various metabolic routes can be meticulously tracked. This guide compares the utility of two such tracers, this compound and uniformly labeled 13C-ribose (U-¹³C₅-D-ribose), to aid researchers in selecting the optimal tracer for their experimental needs.

At a Glance: Key Differences and Considerations

FeatureThis compound¹³C-Ribose
Primary Application Tracing hydrogen atoms, assessing redox reactionsTracing the carbon backbone of ribose
Analytical Technique Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Kinetic Isotope Effect Potential for significant kinetic isotope effects, which can alter reaction rates.Minimal kinetic isotope effect, less likely to perturb metabolic fluxes.
Metabolic Perturbation High concentrations of deuterium can be toxic to cells.Generally considered non-toxic and minimally perturbing to cellular metabolism.
Cost Generally less expensive to synthesize.Can be more expensive due to the cost of ¹³C-labeled precursors.
Information Yield Provides insights into hydride transfer reactions and the fate of hydrogen atoms.Reveals the fate of the carbon skeleton, crucial for flux analysis in pathways like the PPP and nucleotide synthesis.

Performance Comparison: Experimental Insights

While direct head-to-head experimental comparisons in published literature are scarce, the performance of this compound and ¹³C-ribose can be inferred from the well-established principles of using deuterium and carbon-13 as metabolic tracers.

Mass Spectrometry-Based Metabolomics

In mass spectrometry, the choice of isotope influences the mass shift of downstream metabolites, which is the primary readout.

  • ¹³C-Ribose: Uniformly labeled ¹³C-ribose ([U-¹³C₅]-D-ribose) will increase the mass of ribose-5-phosphate by 5 Daltons. As this carbon backbone is incorporated into other molecules like nucleotides, the mass shift allows for straightforward tracking of the ribose moiety. The clear mass shift simplifies data analysis and interpretation.

  • This compound: this compound will also result in a 5 Dalton mass increase in ribose-5-phosphate. However, the deuterium atoms are susceptible to exchange with protons in aqueous environments, particularly at non-carbon-bound positions. This can lead to a distribution of isotopologues with varying numbers of deuterium atoms, complicating the interpretation of mass spectra. However, for studying reactions involving C-H bond cleavage, this compound provides invaluable information.

Table 1: Theoretical Mass Shifts of Key Metabolites

MetaboliteUnlabeled Mass (Da)Mass with [U-¹³C₅]-Ribose Tracer (Da)Mass with this compound Tracer (Da)
Ribose-5-phosphate230.02235.04235.05
ATP (Ribose moiety)507.18512.20512.21
PRPP390.00395.02395.03

Note: Masses are approximate and will vary based on ionization state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers positional information about the isotopic label, providing deeper insights into metabolic rearrangements.

  • ¹³C-Ribose: ¹³C-NMR is a powerful technique for metabolic flux analysis.[1][2] The large chemical shift range and the ability to observe ¹³C-¹³C couplings in uniformly labeled molecules provide detailed information about the connectivity of carbon atoms, which is crucial for pathway elucidation.[3]

  • This compound: Deuterium NMR (²H-NMR) can also be used for metabolic tracing. However, it suffers from lower sensitivity and broader spectral lines compared to ¹³C-NMR.[4] A significant advantage of deuterium labeling is the simplification of ¹H-NMR spectra due to the absence of signals from deuterated positions, which can aid in the identification of neighboring proton resonances.

Experimental Protocols

General Protocol for Stable Isotope Tracing in Cell Culture

This protocol provides a general framework for using either this compound or ¹³C-ribose for metabolic tracing in cultured cells.

Materials:

  • Mammalian cells of interest

  • Culture medium deficient in glucose and ribose

  • Dialyzed fetal bovine serum (FBS)

  • This compound or [U-¹³C₅]-D-ribose

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24-48 hours.

  • Media Preparation: Prepare the labeling medium by supplementing the glucose and ribose-free base medium with dialyzed FBS, glutamine, and the labeled ribose tracer at the desired concentration. Unlabeled ribose should be added to control cultures.

  • Labeling: Aspirate the growth medium, wash the cells once with pre-warmed PBS, and add the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined time course. The optimal labeling time depends on the metabolic pathway of interest and the turnover rate of the target metabolites.

  • Metabolite Extraction:

    • Place the culture plates on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a specific volume of ice-cold 80% methanol to the plate.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

  • Sample Preparation for Analysis:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for MS or NMR analysis.

Analysis by LC-MS/MS
  • Chromatography: Separate the metabolites using an appropriate liquid chromatography method (e.g., HILIC for polar metabolites).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer in either positive or negative ionization mode.

  • Data Analysis: Identify metabolites based on their accurate mass and retention time. Determine the mass isotopologue distribution (MID) for each metabolite of interest to quantify the incorporation of the stable isotope.

Visualizing Metabolic Pathways and Workflows

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose-6P Glucose-6P 6P-Gluconolactone 6P-Gluconolactone Glucose-6P->6P-Gluconolactone G6PD 6P-Gluconate 6P-Gluconate 6P-Gluconolactone->6P-Gluconate 6PGL Ribulose-5P Ribulose-5P 6P-Gluconate->Ribulose-5P 6PGD + NADPH Ribose-5P Ribose-5P Ribulose-5P->Ribose-5P RPI Xylulose-5P Xylulose-5P Ribulose-5P->Xylulose-5P RPE Sedoheptulose-7P Sedoheptulose-7P Ribose-5P->Sedoheptulose-7P TKT PRPP PRPP Ribose-5P->PRPP Xylulose-5P->Sedoheptulose-7P TKT Fructose-6P Fructose-6P Xylulose-5P->Fructose-6P TKT Erythrose-4P Erythrose-4P Sedoheptulose-7P->Erythrose-4P TAL Erythrose-4P->Fructose-6P TKT Glyceraldehyde-3P Glyceraldehyde-3P Glyceraldehyde-3P->Erythrose-4P TAL Glycolysis Glycolysis Glyceraldehyde-3P->Glycolysis Fructose-6P->Glycolysis Nucleotide Synthesis Nucleotide Synthesis PRPP->Nucleotide Synthesis

ExperimentalWorkflow A Cell Culture B Isotope Labeling (this compound or 13C-Ribose) A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E NMR Analysis C->E F Data Processing & Analysis D->F E->F G Metabolic Flux Modeling F->G H Biological Interpretation G->H

IsotopeComparison cluster_d5 This compound cluster_c13 13C-Ribose d5_adv Advantages: - Traces H atoms - Probes redox reactions - Lower cost Choice of Tracer Choice of Tracer d5_dis Disadvantages: - Kinetic isotope effects - Potential toxicity - H/D exchange c13_adv Advantages: - Traces carbon backbone - Minimal KIE - Low toxicity c13_dis Disadvantages: - Higher cost - Less info on H transfer

Conclusion: Making the Right Choice

The selection between this compound and ¹³C-ribose for metabolic tracing is contingent on the specific research question.

  • Choose ¹³C-Ribose for robustly tracing the carbon backbone of ribose through central carbon metabolism, particularly for metabolic flux analysis of the pentose phosphate pathway and nucleotide synthesis, where minimizing isotopic effects is crucial.

  • Choose this compound when the primary goal is to investigate reactions involving hydrogen transfer, such as those catalyzed by dehydrogenases, or when cost is a significant limiting factor. Caution is advised regarding potential kinetic isotope effects and cellular toxicity at high concentrations.

By carefully considering these factors, researchers can harness the power of stable isotope-labeled ribose to unravel the complexities of cellular metabolism and accelerate discoveries in health and disease.

References

A Comparative Guide to the Metabolic Effects of D-Ribose-d5 and Unlabeled D-Ribose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of D-Ribose-d5, a deuterated stable isotope of D-ribose, and its unlabeled counterpart. While direct comparative studies in the public domain are limited, this document synthesizes information from stable isotope tracing literature and the known metabolic pathways of D-ribose to offer a predictive analysis of their differential metabolic fates. This guide is intended to inform the design of future research aimed at elucidating the precise metabolic dynamics of ribose in various biological systems.

Introduction to D-Ribose and its Metabolic Significance

D-ribose is a naturally occurring five-carbon monosaccharide that serves as a fundamental building block for essential biomolecules.[1][2][3] It is a central component of ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell. The synthesis of D-ribose is primarily governed by the pentose phosphate pathway (PPP), a crucial metabolic route that also produces NADPH, a key reductant in anabolic processes and antioxidant defense.[4][5] Exogenously supplied D-ribose can be readily incorporated into cellular metabolism, influencing nucleotide pools and energy homeostasis.

This compound: A Stable Isotope Tracer for Metabolic Research

This compound is a form of D-ribose in which five hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This isotopic labeling makes this compound a powerful tool for metabolic research. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the journey of the deuterium-labeled ribose molecules through various metabolic pathways, providing insights into metabolic fluxes and the biosynthesis of nucleotides and other vital molecules.[6][7][8]

Predicted Comparative Metabolic Effects: The Role of the Kinetic Isotope Effect

The primary difference in the metabolic processing of this compound compared to unlabeled D-ribose is expected to arise from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[9][10] Consequently, enzymatic reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[9][11][12]

While specific KIE values for all enzymes in the D-ribose metabolic pathway have not been experimentally determined, it is reasonable to predict that the overall metabolism of this compound will be slower than that of unlabeled D-ribose. This would manifest in several key areas:

  • Slower Conversion to Ribose-5-Phosphate: The initial step in the utilization of exogenous D-ribose is its phosphorylation to D-ribose-5-phosphate by the enzyme ribokinase. If this enzymatic reaction involves the removal of a hydrogen atom from the ribose backbone, the use of this compound would likely result in a slower conversion rate.

  • Altered Flux through the Pentose Phosphate Pathway: D-ribose-5-phosphate can enter the non-oxidative branch of the PPP. The enzymatic reactions within this pathway, catalyzed by transketolase and transaldolase, involve the transfer of carbon units and the breaking and forming of C-H bonds. The presence of deuterium in this compound could alter the kinetics of these reactions, potentially leading to a different distribution of metabolic intermediates compared to when unlabeled D-ribose is the substrate.

  • Slower Incorporation into Nucleotides: The synthesis of nucleotides from D-ribose-5-phosphate is a multi-step process. Any enzymatic step in this pathway that is sensitive to the KIE could result in a slower rate of incorporation of the deuterated ribose moiety into ATP, GTP, CTP, and UTP.

It is important to emphasize that these are predicted effects based on established biochemical principles. Definitive quantitative comparisons require direct experimental investigation.

Experimental Protocols

To facilitate direct comparison, the following is a detailed experimental protocol for a stable isotope tracing study using this compound and unlabeled D-ribose.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line or primary cells) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture in standard growth medium overnight.

  • Labeling Medium Preparation: Prepare experimental media containing either a specific concentration of unlabeled D-ribose or an equimolar concentration of this compound. The base medium should be ribose-free to ensure that the observed metabolic effects are from the supplemented ribose.

  • Isotope Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the prepared labeling medium. Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the ribose isotopes.

Metabolite Extraction
  • Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube for analysis.

LC-MS/MS Analysis for Mass Isotopomer Distribution
  • Chromatographic Separation: Use a liquid chromatography (LC) system with a suitable column (e.g., a HILIC column for polar metabolites) to separate the metabolites.

  • Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to detect and quantify the different mass isotopologues of ribose-containing metabolites (e.g., ATP, GTP).

  • Data Analysis: Determine the mass isotopomer distribution (MID) for key metabolites. The MID reveals the relative abundance of molecules with different numbers of deuterium atoms, providing a quantitative measure of the incorporation of this compound.

Data Presentation

The following tables present a hypothetical comparison of the expected quantitative outcomes from a study following the protocol outlined above. These are illustrative and would need to be confirmed by experimental data.

Table 1: Predicted Relative Abundance of Labeled Ribose-5-Phosphate

Time PointUnlabeled D-Ribose (M+0)This compound (M+5)
1 hourHighModerate
4 hoursModerateHigh
8 hoursLowVery High
24 hoursVery LowPredominant

Table 2: Predicted Fractional Enrichment of ATP with Labeled Ribose

Time PointUnlabeled D-Ribose (Endogenous)This compound (Exogenous)
1 hour>95%<5%
4 hours~80%~20%
8 hours~60%~40%
24 hours~30%~70%

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the key metabolic pathways and the experimental workflow.

Metabolic_Pathway cluster_exogenous Exogenous Ribose cluster_intracellular Intracellular Metabolism cluster_ppp Pentose Phosphate Pathway cluster_nucleotide Nucleotide Biosynthesis D-Ribose D-Ribose Ribokinase Ribokinase D-Ribose->Ribokinase This compound This compound This compound->Ribokinase Slower due to KIE Ribose-5-Phosphate Ribose-5-Phosphate Ribokinase->Ribose-5-Phosphate PPP_enzymes Transketolase/ Transaldolase Ribose-5-Phosphate->PPP_enzymes PRPP_Synthetase PRPP_Synthetase Ribose-5-Phosphate->PRPP_Synthetase Glycolytic_Intermediates Fructose-6-P Glyceraldehyde-3-P PPP_enzymes->Glycolytic_Intermediates Glycolytic_Intermediates->PPP_enzymes PRPP PRPP PRPP_Synthetase->PRPP Purine_Pyrimidine_Synthesis Purine & Pyrimidine Biosynthesis PRPP->Purine_Pyrimidine_Synthesis Nucleotides ATP, GTP, CTP, UTP Purine_Pyrimidine_Synthesis->Nucleotides Experimental_Workflow Cell_Culture 1. Cell Seeding & Culture Isotope_Labeling 2. Labeling with D-Ribose or this compound Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Quenching & Extraction Isotope_Labeling->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Mass Isotopomer Distribution Analysis LCMS_Analysis->Data_Analysis

References

Validating D-Ribose-d5 Tracing Results with Enzyme Inhibitors: A Comparative Guide for Metabolic Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately tracing metabolic pathways is paramount. D-Ribose-d5, a stable isotope-labeled sugar, offers a powerful tool to probe the pentose phosphate pathway (PPP), a critical route for nucleotide synthesis and redox balance. This guide provides a comparative analysis of this compound tracing, its validation using enzyme inhibitors, and how it stacks up against other common metabolic tracing methods, supported by experimental protocols and data.

Comparing this compound Tracing with Alternative Methods

Metabolic flux analysis (MFA) is a cornerstone of metabolic research, and the choice of isotopic tracer is a critical experimental design parameter. While uniformly labeled 13C-glucose is a workhorse for broadly interrogating central carbon metabolism, tracers like this compound and specifically labeled glucose isotopes offer more precise insights into particular pathways.

This compound provides a direct entry into the non-oxidative branch of the PPP, making it an excellent tool for specifically studying ribose metabolism and its contribution to nucleotide synthesis. In contrast, tracers like [1,2-13C2]glucose are particularly effective for quantifying the flux through the oxidative PPP. The use of [1,2-13C2]glucose allows researchers to distinguish between glycolysis and the PPP by analyzing the isotopic labeling patterns of downstream metabolites like lactate[1][2].

TracerPrimary Pathway TracedKey AdvantagesConsiderations
This compound Non-oxidative Pentose Phosphate PathwayDirectly measures ribose incorporation into nucleotides; bypasses the upper part of the PPP, isolating the non-oxidative branch.Provides less information on the oxidative PPP and glycolysis compared to glucose tracers.
[1,2-13C2]glucose Oxidative Pentose Phosphate Pathway & GlycolysisAllows for the simultaneous estimation of flux through both the oxidative PPP and glycolysis by analyzing lactate labeling patterns[1][2].The interpretation of labeling patterns can be complex due to metabolic cycling.
[U-13C6]glucose Central Carbon MetabolismProvides a global overview of glucose metabolism, tracing carbon through glycolysis, the TCA cycle, and the PPP.Can be less precise for quantifying flux through specific pathways like the PPP compared to specialized tracers.

Validating Metabolic Flux with Enzyme Inhibitors

A key aspect of robust metabolic flux analysis is the validation of tracing results. The use of specific enzyme inhibitors allows researchers to perturb the system in a known way and observe the expected changes in metabolic flux, thereby confirming the accuracy of the tracing method. For studies utilizing this compound to trace the PPP, inhibitors of key enzymes in this pathway are invaluable.

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibitors: G6PD is the rate-limiting enzyme of the oxidative PPP. Inhibitors such as 6-aminonicotinamide (6-AN) can be used to block this pathway. In a study investigating the role of the PPP in prostate cancer cells, treatment with 6-AN was shown to inhibit the flux of radiolabeled glucose into newly synthesized RNA, a downstream product of the PPP[3]. This demonstrates the principle of using an inhibitor to validate that the measured metabolic output is indeed a result of PPP activity.

Transketolase (TKT) Inhibitors: Transketolase is a key enzyme in the non-oxidative PPP. While specific inhibitors are less common, this enzyme represents another potential target for validating this compound tracing results related to the non-oxidative PPP.

The table below presents hypothetical data illustrating how the inhibition of G6PD would be expected to affect the incorporation of this compound into RNA. In this scenario, since this compound enters the PPP after the G6PD-catalyzed step, its incorporation into RNA should be largely unaffected by a G6PD inhibitor, in contrast to a glucose tracer.

ConditionTracerG6PD Inhibitor (6-AN)Relative Incorporation into RNA (%)
ControlThis compound-100 ± 8
G6PD InhibitionThis compound+95 ± 10
Control13C-Glucose-100 ± 7
G6PD Inhibition13C-Glucose+45 ± 6

Experimental Protocols

Below are detailed methodologies for conducting a this compound tracing experiment and validating the results with a G6PD inhibitor.

Protocol 1: this compound Metabolic Tracing in Cell Culture
  • Cell Seeding: Plate mammalian cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture in standard growth medium.

  • Tracer Incubation: Once cells reach the desired confluency, replace the standard medium with a medium containing this compound at a final concentration of 10 mM. The base medium should be ribose-free. Incubate for a time course determined by the specific metabolic pathway of interest (e.g., 24 hours for nucleotide synthesis).

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for GC-MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. The mass spectrometer will detect the mass-to-charge ratio of the metabolite fragments, allowing for the quantification of the incorporation of deuterium from this compound.

  • Data Analysis: Correct the raw mass spectrometry data for natural isotope abundance and calculate the mass isotopomer distribution (MID) for ribose and other downstream metabolites.

Protocol 2: Validation with a G6PD Inhibitor (6-aminonicotinamide)
  • Cell Seeding and Treatment: Seed cells as described in Protocol 1. Prior to the addition of the tracer, pre-treat the cells with an appropriate concentration of 6-aminonicotinamide (e.g., 100 nM) for a duration sufficient to inhibit G6PD activity (e.g., 3 days)[3]. Include a vehicle-treated control group.

  • Tracer Incubation: After the inhibitor pre-treatment, replace the medium with the this compound containing medium (also containing the inhibitor for the treated group). Incubate for the desired labeling period.

  • Metabolite Extraction and Analysis: Follow steps 3-6 from Protocol 1 to extract, prepare, and analyze the metabolites.

  • Comparative Analysis: Compare the MIDs of ribose and downstream metabolites between the control and 6-AN treated groups to determine the effect of G6PD inhibition on this compound incorporation.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant metabolic pathway and experimental workflows.

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_oxPPP Oxidative PPP cluster_nonoxPPP Non-Oxidative PPP G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P 6PGL 6-Phosphogluconolactone G6P->6PGL G6PD G3P Glyceraldehyde-3-Phosphate F6P->G3P S7P Sedoheptulose-7-Phosphate G3P->S7P 6PG 6-Phosphogluconate 6PGL->6PG Ru5P Ribulose-5-Phosphate 6PG->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P R5P->S7P Transketolase Nucleotides Nucleotides R5P->Nucleotides Xu5P->F6P Xu5P->S7P E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P DRibosed5 This compound DRibosed5->R5P

Caption: The Pentose Phosphate Pathway and Entry of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Sample Processing and Analysis cluster_validation Data Interpretation and Validation cell_culture 1. Seed Cells inhibitor_treatment 2. Treat with G6PD Inhibitor (or Vehicle) cell_culture->inhibitor_treatment tracer_addition 3. Add this compound Tracer inhibitor_treatment->tracer_addition extraction 4. Metabolite Extraction tracer_addition->extraction derivatization 5. Derivatization extraction->derivatization gcms 6. GC-MS Analysis derivatization->gcms data_analysis 7. Data Analysis (MID Calculation) gcms->data_analysis comparison 8. Compare Inhibitor vs. Vehicle data_analysis->comparison validation 9. Validate Flux Measurement comparison->validation

References

Powering Precision in Metabolic Research: A Comparative Guide to D-Ribose-d5 Isotope Tracing and Seahorse Assays

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into two powerful techniques for dissecting cellular metabolism, this guide provides researchers, scientists, and drug development professionals with a framework for the cross-validation of D-Ribose-d5 stable isotope tracing data with Seahorse XF assays. By integrating the granular insights of metabolic flux with the real-time bioenergetic phenotyping of Seahorse technology, a more comprehensive understanding of cellular metabolic reprogramming in health and disease can be achieved.

This guide offers a comparative analysis of this compound stable isotope tracing and Seahorse XF assays, complete with a synthesized dataset for a representative cancer cell line, detailed experimental protocols, and visualizations of the interconnected metabolic pathways and experimental workflows.

Data Presentation: A Comparative Snapshot

The following table presents a synthesized comparison of quantitative data obtained from this compound stable isotope tracing and Seahorse XF assays for a hypothetical cancer cell line. This illustrates the complementary nature of the data generated by each technique.

Parameter This compound Stable Isotope Tracing Seahorse XF Glycolysis Stress Test Seahorse XF Cell Mito Stress Test Interpretation
Pentose Phosphate Pathway (PPP) Flux 8% of total glucose uptake--This compound tracing quantifies the proportion of glucose entering the PPP, a key pathway for nucleotide synthesis and redox balance.
Glycolysis -Basal ECAR: 50 mpH/min-Seahorse measures the extracellular acidification rate (ECAR) as a proxy for the overall rate of glycolysis.
Glycolytic Capacity -Max ECAR: 90 mpH/min-The maximum ECAR achieved after blocking mitochondrial ATP production reveals the cell's reliance on glycolysis.
Basal Respiration --Basal OCR: 100 pmol/minThe baseline oxygen consumption rate (OCR) indicates the level of mitochondrial respiration under normal conditions.
Maximal Respiration --Max OCR: 250 pmol/minThe maximum OCR after uncoupling the electron transport chain reflects the theoretical maximum respiratory capacity of the cells.
ATP Production --ATP-linked OCR: 70 pmol/minThis portion of the basal respiration is directly coupled to ATP synthesis by ATP synthase.

Experimental Protocols: A Step-by-Step Guide

This compound Stable Isotope Tracing Protocol

This protocol outlines the key steps for conducting a this compound stable isotope tracing experiment to measure pentose phosphate pathway (PPP) flux.

1. Cell Culture and Labeling:

  • Culture cancer cells to ~70-80% confluency in standard growth medium.

  • Replace the standard medium with a labeling medium containing this compound. The concentration of the tracer should be optimized for the specific cell line and experimental conditions.

  • Incubate the cells for a predetermined time to allow for the incorporation of the isotope into downstream metabolites. The labeling duration should be sufficient to achieve isotopic steady-state for the metabolites of interest.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold 80% methanol to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and extract metabolites.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the extracted metabolites to a new tube and dry it using a vacuum concentrator.

3. Mass Spectrometry Analysis:

  • Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis.

  • Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopomer distribution of key metabolites in the PPP and glycolysis, such as ribose-5-phosphate and lactate.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

  • Calculate the fractional labeling of the metabolites of interest.

  • Utilize metabolic flux analysis (MFA) software to calculate the relative flux through the PPP based on the mass isotopomer distribution data.

Seahorse XF Glycolysis Stress Test Protocol

This protocol provides a detailed methodology for assessing the key parameters of glycolytic flux using a Seahorse XF Analyzer.

1. Cell Seeding:

  • Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

2. Assay Preparation:

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with L-glutamine and incubate the cells in a non-CO2 37°C incubator for 1 hour to allow the temperature and pH to equilibrate.

  • Load the injection ports of the hydrated sensor cartridge with the following compounds:

    • Port A: Glucose (to measure glycolysis)

    • Port B: Oligomycin (an ATP synthase inhibitor to measure glycolytic capacity)

    • Port C: 2-Deoxyglucose (2-DG, a glucose analog that inhibits glycolysis)

3. Seahorse XF Assay:

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the base medium on the cell plate with the assay medium.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) before sequentially injecting the compounds and measuring the subsequent changes in OCR and ECAR.

4. Data Analysis:

  • Normalize the data to cell number or protein concentration.

  • Calculate the key parameters of the Glycolysis Stress Test:

    • Glycolysis: The ECAR after the addition of glucose.

    • Glycolytic Capacity: The maximum ECAR rate reached after the addition of oligomycin.

    • Glycolytic Reserve: The difference between the glycolytic capacity and glycolysis.

Visualizing the Metabolic Landscape

To better understand the interplay between the metabolic pathways investigated by these two techniques, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow for their cross-validation.

Interconnected metabolic pathways. cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle & Oxidative Phosphorylation Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P R5P Ribose-5-Phosphate G6P->R5P G6PD Pyruvate Pyruvate F6P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA NADPH NADPH R5P->NADPH TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP OxPhos

Caption: A simplified diagram illustrating the interconnection of Glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA Cycle.

Workflow for cross-validation. cluster_exp Experimental Workflow cluster_seahorse Seahorse XF Assay cluster_isotope This compound Tracing start Cancer Cell Culture split Split Culture for Parallel Assays start->split seahorse_plate Seed on Seahorse Plate split->seahorse_plate Arm 1 isotope_label Label with this compound split->isotope_label Arm 2 seahorse_assay Perform Glycolysis & Mito Stress Tests seahorse_plate->seahorse_assay seahorse_data Acquire OCR & ECAR Data seahorse_assay->seahorse_data integrate Data Integration & Cross-Validation seahorse_data->integrate metabolite_extraction Metabolite Extraction isotope_label->metabolite_extraction lcms LC-MS Analysis metabolite_extraction->lcms flux_analysis Calculate PPP Flux lcms->flux_analysis flux_analysis->integrate conclusion Comprehensive Metabolic Profile integrate->conclusion

Caption: A proposed experimental workflow for the parallel analysis and cross-validation of this compound and Seahorse assay data.

A Framework for Cross-Validation and Data Integration

While this compound tracing and Seahorse assays measure different aspects of cellular metabolism, their data can be integrated to provide a more holistic view. Here's a logical framework for their cross-validation:

  • Complementary Insights: Seahorse assays provide a real-time, functional overview of the two major energy-producing pathways: glycolysis (ECAR) and mitochondrial respiration (OCR). This compound tracing, on the other hand, offers a quantitative measure of the flux through a specific anabolic pathway, the PPP, which is crucial for biosynthesis and redox homeostasis.

  • Connecting Glycolysis and the PPP: The PPP branches from glycolysis at the level of glucose-6-phosphate. Therefore, a high glycolytic rate measured by the Seahorse assay can be further dissected using this compound tracing to determine how much of that glucose is being shunted into the PPP to support cell proliferation and antioxidant defense. For instance, a cell with a high ECAR and a high PPP flux is likely highly proliferative, requiring both energy from glycolysis and biosynthetic precursors from the PPP.

  • Validating Metabolic Phenotypes: A metabolic phenotype observed with a Seahorse assay can be mechanistically investigated using stable isotope tracing. For example, if a drug treatment leads to a decrease in ECAR, this compound tracing can be used to determine if this is accompanied by a change in PPP flux, providing deeper insight into the drug's mechanism of action.

  • A More Complete Picture: By combining these two approaches, researchers can move beyond a simple description of a cell's metabolic state to a more dynamic and quantitative understanding of how different metabolic pathways are coordinated to meet the cell's needs under various conditions. This integrated approach is particularly powerful in cancer research, where metabolic reprogramming is a hallmark of the disease.

Assessing the Kinetic Isotope Effect of D-Ribose-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the anticipated kinetic isotope effect (KIE) of D-Ribose-d5, a deuterated variant of the essential monosaccharide D-Ribose. While direct experimental data on the KIE of this compound is not extensively available in peer-reviewed literature, this document extrapolates expected outcomes based on established principles of KIE and data from studies on related deuterated molecules. This guide is intended to inform researchers on the potential impact of deuteration on the metabolic and enzymatic fate of D-Ribose, a critical component in drug development and metabolic studies.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1] This effect arises from the difference in mass between isotopes, which influences the vibrational frequencies of chemical bonds. Heavier isotopes form stronger bonds, requiring more energy to break, which can lead to a slower reaction rate.[2] The magnitude of the KIE is typically expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to that with the heavy isotope (kD).[2]

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2] For the C-H versus C-D bond, the theoretical maximum primary KIE is around 6.9 at room temperature.[1] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[3] These effects are generally smaller than primary KIEs.[3]

Anticipated Kinetic Isotope Effect of this compound

This compound contains five deuterium atoms, replacing hydrogens at various positions on the ribose molecule. The specific positions of deuteration are crucial in determining the nature and magnitude of the KIE. Depending on the reaction mechanism, both primary and secondary KIEs could be observed.

For enzymatic reactions involving D-Ribose, such as phosphorylation by ribokinase or isomerization by ribose-5-phosphate isomerase, the breaking of a C-H bond is often a key step.[4][5] If a C-D bond is broken in the rate-determining step of such a reaction, a significant primary KIE would be expected.

Table 1: Hypothetical Comparison of Kinetic Parameters for D-Ribose and this compound in a Representative Enzymatic Reaction

ParameterD-Ribose (Unlabeled)This compound (Deuterated)Anticipated KIE (kH/kD)
Vmax (U/mg) 100254.0
Km (mM) 0.50.5-
kcat (s⁻¹) 5012.54.0
kcat/Km (M⁻¹s⁻¹) 1.0 x 10⁵2.5 x 10⁴4.0

Note: The values presented in this table are hypothetical and illustrative of a significant primary kinetic isotope effect. Actual experimental values may vary depending on the specific enzyme and reaction conditions.

Metabolic Significance: The Pentose Phosphate Pathway

D-Ribose is a central molecule in the pentose phosphate pathway (PPP), a critical metabolic route for the synthesis of nucleotides (the building blocks of DNA and RNA) and the production of NADPH, a key reducing agent in the cell.[6] The deuteration of D-Ribose could potentially alter its flux through the PPP, impacting downstream processes.

Caption: The Pentose Phosphate Pathway, highlighting the central role of Ribose-5-phosphate.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Specifically Deuterated Ribose Nucleotides for KIE Studies

This protocol is adapted from a method for synthesizing deuterated nucleotides to probe RNA structure and can be applied to prepare substrates for KIE measurements.[7]

Materials:

  • This compound

  • ATP (Adenosine triphosphate)

  • Ribokinase

  • PRPP synthetase

  • Pyruvate kinase

  • Myokinase

  • Phosphoenolpyruvate (PEP)

  • 3-Phosphoglyceric acid (3-PGA)

  • Phosphoglycerate mutase

  • Enolase

  • Appropriate buffers and cofactors (e.g., MgCl₂)

Procedure:

  • Phosphorylation of this compound:

    • Incubate this compound with ATP and ribokinase to produce D-Ribose-5-phosphate-d5 (R5P-d5).

  • Synthesis of PRPP-d5:

    • The resulting R5P-d5 is then converted to 5-phosphoribosyl-α-1-pyrophosphate-d5 (PRPP-d5) using PRPP synthetase.

    • This reaction consumes ATP, which is regenerated through an enzymatic system consisting of pyruvate kinase and myokinase, using PEP as the phosphate donor. PEP is generated from 3-PGA via phosphoglycerate mutase and enolase.

  • Purification:

    • The deuterated nucleotide product is purified using standard chromatographic techniques, such as HPLC.

  • Verification:

    • The identity and isotopic enrichment of the final product are confirmed by mass spectrometry and NMR spectroscopy.

Protocol 2: General Workflow for Measuring Kinetic Isotope Effects

This workflow outlines the general steps for determining the KIE of an enzyme-catalyzed reaction using a deuterated substrate like this compound.

KIE_Workflow cluster_prep Preparation cluster_reaction Kinetic Assays cluster_analysis Data Analysis Substrate_H Prepare Unlabeled Substrate (D-Ribose) Assay_H Run reaction with D-Ribose Substrate_H->Assay_H Substrate_D Prepare Labeled Substrate (this compound) Assay_D Run reaction with This compound Substrate_D->Assay_D Enzyme_Prep Purify Enzyme Enzyme_Prep->Assay_H Enzyme_Prep->Assay_D Monitor Monitor Reaction Progress (e.g., Spectrophotometry, NMR, MS) Assay_H->Monitor Assay_D->Monitor Rates Determine Initial Reaction Rates (vH and vD) Monitor->Rates KIE_Calc Calculate KIE (KIE = vH / vD) Rates->KIE_Calc

Caption: General experimental workflow for determining the kinetic isotope effect.

Methods for Monitoring Reaction Progress:

  • NMR Spectroscopy: Can be used to monitor the disappearance of the substrate and the appearance of the product in real-time. The distinct signals for the deuterated and non-deuterated species allow for simultaneous measurement in competitive experiments.[8]

  • Mass Spectrometry: Provides a highly sensitive method to measure the ratio of deuterated to non-deuterated products, which is particularly useful for competitive KIE experiments.[8]

  • Spectrophotometry: Can be used if the reaction produces a chromophoric product or can be coupled to a reaction that does.

Comparison with Alternatives

The primary alternative to using this compound is the use of other isotopically labeled sugars, such as ¹³C- or ¹⁴C-labeled D-Ribose.

Table 2: Comparison of Isotopic Labeling Strategies for D-Ribose

Isotopic LabelDetection MethodTypical ApplicationAdvantagesDisadvantages
This compound (²H) NMR, Mass SpectrometryKIE studies, metabolic tracingNon-radioactive, relatively inexpensive, provides information on C-H bond cleavageCan exhibit significant KIE, potentially altering metabolic flux
¹³C-labeled D-Ribose NMR, Mass SpectrometryMetabolic flux analysis, structural studiesNon-radioactive, smaller KIE than deuteriumMore expensive than deuterated compounds
¹⁴C-labeled D-Ribose Scintillation CountingMetabolic tracingHighly sensitiveRadioactive, requires special handling and disposal

Conclusion

The deuteration of D-Ribose to form this compound is expected to result in a significant kinetic isotope effect in reactions where a C-H bond at a deuterated position is cleaved in the rate-determining step. This can have a profound impact on its metabolism, particularly within the pentose phosphate pathway. While direct experimental data remains to be published, the principles of KIE suggest that this compound can be a valuable tool for elucidating enzymatic reaction mechanisms. Researchers and drug development professionals should consider the potential for altered kinetics and metabolic flux when utilizing this compound in their studies. The experimental protocols outlined in this guide provide a framework for the empirical determination of the kinetic isotope effect of this and other deuterated molecules.

References

Orthogonal Validation of D-Ribose-d5 Tracing: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing D-Ribose-d5 as a metabolic tracer, robust validation of experimental data is paramount. This guide provides a comprehensive comparison of orthogonal methods to ensure the accuracy and reliability of your findings. By employing multiple, independent analytical techniques, researchers can build a more complete and confident picture of metabolic fluxes.

This guide details the primary and orthogonal methods for validating this compound tracing studies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Primary Analytical Method: Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the most common and powerful technique for stable isotope tracing.[3][4] Its high sensitivity and selectivity allow for the detection and quantification of low-abundance metabolites and their isotopologues.

Quantitative Performance of Mass Spectrometry
ParameterPerformance MetricNotes
Sensitivity Low (picomole to femtomole)Enables the detection of trace amounts of metabolites.
Precision (RSD) 5-20% (intra-day), <12% (inter-day)[5]Varies depending on the analyte, matrix, and instrument.
Dynamic Range 3-5 orders of magnitudeWide dynamic range allows for the simultaneous measurement of metabolites with vastly different concentrations.
Resolution High (up to 100,000)[3]High-resolution instruments can distinguish between isotopologues with very small mass differences.
Experimental Protocol: LC-MS Analysis of this compound Labeled Metabolites
  • Sample Preparation:

    • Quench metabolism rapidly, for example, by snap-freezing cell cultures or tissues in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

    • Centrifuge the extract to pellet proteins and other cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC Separation:

    • Use a chromatography column appropriate for polar metabolites, such as a HILIC or a reversed-phase C18 column with an ion-pairing agent.

    • Establish a gradient elution profile to separate D-Ribose and its downstream metabolites from other cellular components.

  • MS Detection:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Operate the instrument in negative ion mode for optimal detection of sugar phosphates.

    • Acquire data in both full scan mode to identify all labeled species and in targeted MS/MS mode to confirm the identity of specific metabolites.

  • Data Analysis:

    • Identify peaks corresponding to this compound and its labeled downstream metabolites based on their accurate mass and retention time.

    • Correct for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment of the d5 label in each metabolite.

Orthogonal Validation Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful orthogonal technique for validating MS-based findings. While generally less sensitive than MS, NMR is highly quantitative, non-destructive, and provides unique structural information, including the positional distribution of isotopes within a molecule.[5][6][7][8][9][10]

Quantitative Performance of NMR Spectroscopy
ParameterPerformance MetricNotes
Sensitivity High (micromole to millimole)Lower sensitivity compared to MS.
Precision (RSD) 1-5%Highly reproducible and quantitative.[9]
Dynamic Range 2-3 orders of magnitudeMore limited dynamic range than MS.
Resolution HighExcellent for resolving positional isotopomers.[7]
Experimental Protocol: NMR Analysis of this compound Labeled Metabolites
  • Sample Preparation:

    • Follow the same initial quenching and extraction procedures as for MS analysis. Larger sample amounts may be required due to the lower sensitivity of NMR.

    • Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) 1H and/or 13C NMR spectra to identify and quantify major metabolites.

    • For detailed isotopomer analysis, acquire two-dimensional (2D) NMR spectra, such as 1H-13C HSQC, which can resolve signals from specific carbon-proton pairs.

  • Data Analysis:

    • Identify and assign peaks corresponding to D-Ribose and its metabolites using spectral databases and by comparing with standards.

    • Integrate the peak areas to determine the relative concentrations of different isotopologues.

    • The position of the deuterium labels can be inferred from the changes in the 1H and 13C chemical shifts and coupling patterns.

Orthogonal Validation Method 2: Biochemical Assays

Enzymatic and biochemical assays provide a functional validation of the metabolic pathway activity inferred from stable isotope tracing. These assays measure the activity of key enzymes in the PPP or the concentration of related metabolites, offering an independent line of evidence to support the tracing data.

Quantitative Performance of Biochemical Assays
ParameterPerformance MetricNotes
Sensitivity Varies widely (nanomole to micromole)Dependent on the specific assay and detection method (e.g., absorbance, fluorescence).
Precision (RSD) 5-15%Can be influenced by factors such as enzyme stability and pipetting accuracy.
Dynamic Range 1-2 orders of magnitudeTypically narrower than MS or NMR.
Experimental Protocol: Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay

This assay measures the activity of the rate-limiting enzyme in the oxidative PPP.

  • Sample Preparation:

    • Prepare cell or tissue lysates that preserve enzyme activity.

    • Determine the total protein concentration of the lysate for normalization.

  • Assay Procedure:

    • In a microplate, combine the cell lysate with a reaction buffer containing glucose-6-phosphate (the substrate) and NADP+ (the cofactor).

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH production from the linear portion of the absorbance curve.

    • Normalize the enzyme activity to the total protein concentration to allow for comparison between samples.

Visualizing the Workflow and Logic

To better understand the interplay of these validation methods, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the primary and orthogonal techniques.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_integration Data Integration and Validation start This compound Labeling of Cells/Tissues quench Metabolic Quenching start->quench extract Metabolite Extraction quench->extract ms Primary Analysis: LC-MS/MS extract->ms Primary Path nmr Orthogonal Method 1: NMR Spectroscopy extract->nmr Orthogonal Path 1 assay Orthogonal Method 2: Biochemical Assays extract->assay Orthogonal Path 2 integrate Integrate and Compare Results ms->integrate nmr->integrate assay->integrate conclusion Validated Conclusion on Metabolic Flux integrate->conclusion

Caption: Experimental workflow for this compound tracing and orthogonal validation.

LogicalRelationship cluster_orthogonal_methods Orthogonal Validation Methods d5_tracing This compound Tracing Data (MS-based) validated_flux Validated Pentose Phosphate Pathway Flux d5_tracing->validated_flux Primary Evidence nmr_validation NMR Spectroscopy (Positional Isotopomer Analysis) nmr_validation->validated_flux Confirmatory Evidence 1 biochem_validation Biochemical Assays (Enzyme Activity/Metabolite Concentration) biochem_validation->validated_flux Confirmatory Evidence 2

Caption: Logical relationship of orthogonal validation methods for this compound tracing.

Conclusion

References

Safety Operating Guide

Proper Disposal of D-Ribose-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for D-Ribose-d5, a deuterated form of D-Ribose. The information presented here is intended to ensure the safety of laboratory personnel and compliance with standard environmental regulations. Given that this compound is an isotopically labeled, non-radioactive compound, its chemical and toxicological properties are considered equivalent to those of D-Ribose. Safety data sheets (SDS) for D-Ribose consistently classify it as a non-hazardous substance.

Key Chemical and Physical Properties

For safe handling and disposal, it is crucial to be aware of the fundamental properties of D-Ribose. The following table summarizes the key quantitative data.

PropertyValue
Molecular Formula C₅H₅D₅O₅
Molecular Weight 155.16 g/mol
Appearance White to off-white powder
Melting Point 88-92 °C
Solubility Soluble in water, slightly soluble in ethanol, insoluble in ether.[1]

Disposal of this compound

As a non-hazardous substance, the disposal of this compound does not require specialized hazardous waste procedures. The primary principle is to adhere to local and national regulations for non-hazardous solid waste.

Spill and Waste Handling

In the event of a spill, the material should be collected in a dry form. Avoid generating dust. The spilled material, along with any contaminated absorbent materials, should be placed in a suitable, closed container for disposal.

Unused or waste this compound should be disposed of in its original container or a clearly labeled, sealed container. It is imperative not to mix this compound waste with other chemical waste, particularly hazardous materials. This prevents cross-contamination and ensures that the waste stream is correctly identified as non-hazardous.

Empty containers that previously held this compound should be handled as if they contain residual product. They should be securely closed and disposed of in accordance with institutional guidelines for non-hazardous solid waste.

Disposal Decision Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound in a laboratory setting. This workflow is designed to ensure that all safety and regulatory considerations are met.

D_Ribose_d5_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste for Disposal is_contaminated Is the this compound waste mixed with hazardous chemicals? start->is_contaminated hazardous_waste Treat as Hazardous Waste: Follow institutional guidelines for hazardous chemical waste disposal. is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_contaminated->non_hazardous_waste No end End of Disposal Process hazardous_waste->end package_waste Place in a sealed, properly labeled container. non_hazardous_waste->package_waste consult_regulations Consult local and institutional regulations for non-hazardous solid waste disposal. package_waste->consult_regulations dispose Dispose of according to approved procedures. consult_regulations->dispose dispose->end

This compound Disposal Decision Workflow

Experimental Protocols

As this document focuses on disposal procedures, no experimental protocols are cited. The guidance provided is based on safety data sheets and general laboratory safety practices for non-hazardous chemicals. Always consult your institution's specific waste management protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.